Cyclopentyl-pyridin-4-ylmethyl-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10/h5-8,11,13H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQODUXHYMFCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359377 | |
| Record name | Cyclopentyl-pyridin-4-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626210-39-7 | |
| Record name | Cyclopentyl-pyridin-4-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of Cyclopentyl-pyridin-4-ylmethyl-amine
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and established scientific principles.
Executive Summary
Cyclopentyl-pyridin-4-ylmethyl-amine is a secondary amine containing a cyclopentyl group and a pyridin-4-ylmethyl group. As of the date of this publication, specific experimentally determined physical properties for this compound are not extensively documented in publicly accessible literature. However, by examining the properties of its constituent chemical moieties—cyclopentylamine and 4-(aminomethyl)pyridine—we can infer its likely characteristics. This guide provides a summary of the known physical properties of these related compounds, outlines standard experimental protocols for determining such properties, and presents a logical workflow for the physical characterization of a novel amine like this compound. The molecular formula for this compound is C₁₁H₁₆N₂, corresponding to a molecular weight of 176.26 g/mol . A dihydrochloride salt of this compound is cataloged under CAS number 152434-44-1.[1]
Predicted and Comparative Physical Properties
While specific experimental data for this compound is unavailable, its physical properties can be estimated by analyzing its structural components. The molecule combines a non-polar cycloaliphatic group (cyclopentyl) with a polar aromatic group (pyridin-4-ylmethyl). This structure suggests it will be a liquid at room temperature with a relatively high boiling point, likely soluble in organic solvents, and potentially showing some solubility in acidic aqueous solutions due to the basic nitrogen atoms.
For a comparative analysis, the physical properties of its primary amine precursors, Cyclopentylamine and 4-(Aminomethyl)pyridine, are summarized below.
| Property | Cyclopentylamine | 4-(Aminomethyl)pyridine | This compound |
| CAS Number | 1003-03-8[2] | 3731-53-1[3] | Not available (Base); 152434-44-1 (Dihydrochloride)[1] |
| Molecular Formula | C₅H₁₁N[4][5] | C₆H₈N₂[3] | C₁₁H₁₆N₂[1] |
| Molecular Weight | 85.15 g/mol [2][4] | 108.14 g/mol [3] | 176.26 g/mol [1] |
| Appearance | Colorless liquid[4][5] | Liquid[3] | Predicted to be a liquid |
| Melting Point | -85 °C to -82.7 °C[4][6] | -8 °C[3] | Predicted to be low |
| Boiling Point | 106-108 °C[2][4] | 230 °C[3] | Predicted to be >200 °C |
| Density | 0.8512 to 0.863 g/cm³ at 25 °C[2][4] | 1.065 g/mL at 25 °C[3] | Predicted to be between 0.9 and 1.1 g/mL |
| Refractive Index | n20/D 1.450[2] | n20/D 1.552[3] | Not available |
| Solubility | Soluble in water and organic solvents[5] | Soluble in water[7] | Predicted to be soluble in organic solvents and acidic aqueous solutions |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of a novel amine compound such as this compound.
The melting point is a fundamental property used for identification and purity assessment of solid compounds.[8]
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)[9]
-
Thermometer
-
Mortar and pestle
-
-
Protocol:
-
Sample Preparation: If the amine is a solid, a small amount is finely ground using a mortar and pestle.[9] The powdered sample is then packed into a capillary tube to a depth of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Approximate Melting Point: A rapid heating run (10-20 °C/min) is performed to determine an approximate melting range.[11]
-
Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.[11]
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂. For a pure compound, this range is typically narrow (0.5-1.5 °C).[8][11]
-
For liquid compounds, the boiling point is a key characteristic property. The Thiele tube method is suitable for small sample volumes.[12]
-
Apparatus:
-
Thiele tube[12]
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or microburner
-
-
Protocol:
-
Sample Preparation: A small amount of the liquid amine (0.5-1 mL) is placed in the small test tube. A capillary tube is placed inside the test tube with the open end down.[12]
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing heating oil.[12]
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.[12]
-
Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Data Recording: The heat source is removed. The liquid will begin to cool and will be drawn into the capillary tube at the moment the external pressure equals the vapor pressure of the substance. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]
-
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.[13]
-
Reagents and Solvents:
-
Protocol:
-
A small amount of the compound (approx. 25 mg or 2 drops) is added to a test tube containing ~0.75 mL of the solvent.[15]
-
The tube is agitated vigorously for 10-20 seconds.[16]
-
Water Solubility: The compound is first tested for solubility in water. If soluble, its effect on litmus or pH paper is checked to determine if it is acidic or basic.[13][14]
-
Acid/Base Solubility: If insoluble in water, its solubility in 5% HCl is tested. As an amine, this compound is expected to be basic and should dissolve in dilute acid.[17]
-
Further tests in NaOH and NaHCO₃ can be performed to check for acidic functional groups (not expected for this compound).[15]
-
Solubility is recorded as soluble, partially soluble, or insoluble. For amines, solubility in dilute acid is a strong indicator of its basic character.[17]
-
Mandatory Visualizations
The following diagram illustrates a standard workflow for determining the primary physical properties of a novel amine compound.
Caption: Workflow for the physical characterization of a novel amine.
This diagram outlines the decision-making process for classifying an organic compound based on its solubility.
Caption: Decision tree for solubility-based classification of an organic amine.
References
- 1. 152434-44-1 CAS MSDS (CYCLOPENTYLMETHYL-PYRIDIN-4-YL-AMINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Cyclopentylamine 99 1003-03-8 [sigmaaldrich.com]
- 3. 4-(Aminomethyl)pyridine 98 3731-53-1 [sigmaaldrich.com]
- 4. Cyclopentylamine - Wikipedia [en.wikipedia.org]
- 5. CAS 1003-03-8: Cyclopentylamine | CymitQuimica [cymitquimica.com]
- 6. cyclopentylamine [stenutz.eu]
- 7. N-Methyl-4-pyridinamine | 1121-58-0 [chemicalbook.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. davjalandhar.com [davjalandhar.com]
- 10. westlab.com [westlab.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www1.udel.edu [www1.udel.edu]
- 14. scribd.com [scribd.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.ws [chem.ws]
- 17. web.mnstate.edu [web.mnstate.edu]
Cyclopentyl-pyridin-4-ylmethyl-amine chemical structure and IUPAC name
An In-depth Technical Guide to Cyclopentyl-pyridin-4-ylmethyl-amine
This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Structure and IUPAC Name
The chemical name "this compound" designates a secondary amine substituted with a cyclopentyl group and a pyridin-4-ylmethyl group.
Chemical Structure:
IUPAC Name: N-cyclopentyl-1-(pyridin-4-yl)methanamine
Synonyms:
-
Cyclopentyl(pyridin-4-ylmethyl)amine
-
4-((Cyclopentylamino)methyl)pyridine
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 176.131349 g/mol |
| Topological Polar Surface Area | 24.9 Ų |
| Heavy Atom Count | 13 |
| Complexity | 148 |
Experimental Protocols: Synthesis
A plausible and common method for the synthesis of N-cyclopentyl-1-(pyridin-4-yl)methanamine is through reductive amination. This approach involves the reaction of a ketone (cyclopentanone) with a primary amine (pyridin-4-ylmethanamine) in the presence of a reducing agent.
Reaction Scheme:
Detailed Methodology for Reductive Amination:
This protocol is a representative example based on established procedures for reductive amination.[1][2][3][4]
Materials:
-
Cyclopentanone
-
Pyridin-4-ylmethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar reducing agent like borane-pyridine complex[4]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of pyridin-4-ylmethanamine (1.0 equivalent) in dichloromethane (DCM), add cyclopentanone (1.1 equivalents).
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM.
-
Slowly add the reducing agent slurry to the reaction mixture. The addition should be done portion-wise to control any potential exothermic reaction.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-cyclopentyl-1-(pyridin-4-yl)methanamine.
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of N-cyclopentyl-1-(pyridin-4-yl)methanamine via reductive amination.
Caption: Synthetic workflow for N-cyclopentyl-1-(pyridin-4-yl)methanamine.
References
Cyclopentyl-pyridin-4-ylmethyl-amine CAS number 626210-39-7
A comprehensive analysis of Cyclopentyl-pyridin-4-ylmethyl-amine and its derivatives reveals their significant role as scaffolds in the development of potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 4 (CDK4). While in-depth technical data on the specific molecule this compound (CAS 626210-39-7) is limited in publicly available literature, extensive research on a more complex derivative, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, hereafter referred to as Compound 7x, provides a wealth of information relevant to researchers, scientists, and drug development professionals. This guide synthesizes the available data on this key derivative, focusing on its chemical synthesis, biological activity, and mechanism of action.
Chemical Properties and Synthesis
This compound serves as a foundational structural motif. The synthesis of more complex, biologically active molecules like Compound 7x involves multi-step chemical processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 626210-39-7 | N/A |
| Molecular Formula | C₁₁H₁₆N₂ | N/A |
| Molecular Weight | 176.26 g/mol | N/A |
| Appearance | Not specified | N/A |
| Solubility | Not specified | N/A |
Biological Activity and Mechanism of Action
Compound 7x, a derivative incorporating the cyclopentyl-pyridinyl moiety, has been identified as a potent inhibitor of CDK4, a key regulator of the cell cycle.[1][2] Its mechanism of action involves the inhibition of the CDK4/Cyclin D1 complex, which plays a crucial role in the G1 phase of the cell cycle.[1]
Kinase Inhibition
Compound 7x demonstrates significant inhibitory activity against CDK4 and other related kinases.
Table 2: In Vitro Kinase Inhibitory Activity of Compound 7x
| Kinase | IC₅₀ (nM) |
| CDK4/Cyclin D1 | 5.36 |
| ARK5 | Data not available |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.[1]
Cytotoxicity
The anti-proliferative effects of Compound 7x have been evaluated across a panel of human cancer cell lines.
Table 3: In Vitro Cytotoxicity of Compound 7x against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.03 |
| DU145 | Prostate Cancer | 0.1 |
GI₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.[1]
Experimental Protocols
General Synthesis of Pyridopyrimidine Derivatives
The synthesis of the pyridopyrimidine core of compounds like 7x generally involves the condensation of a substituted aminopyridine with a suitable pyrimidine precursor, followed by further modifications.[1] A detailed, step-by-step protocol for a specific analogue, 2-(4-Cyano-pyridin-2-ylamino)-8-cyclopentyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7n), is described as starting from 6i and 2-amino-4-cyanopyridine.[1]
In Vitro Kinase Assays
The inhibitory activity of the compounds against CDK4 is determined using in vitro kinase assays. These assays typically involve incubating the kinase, its substrate (e.g., a fragment of the Retinoblastoma protein, Rb), and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using radioisotope-labeled ATP or specific antibodies.
Cell-Based Assays
The cytotoxic effects of the compounds are assessed using cell viability assays, such as the MTT or SRB assay. In these experiments, cancer cell lines are treated with a range of compound concentrations for a defined period. The cell viability is then quantified to determine the concentration at which 50% of cell growth is inhibited (GI₅₀).[1]
Visualizations
Signaling Pathway
The following diagram illustrates the role of the CDK4/Cyclin D1 complex in the cell cycle and the point of inhibition by compounds like 7x.
Caption: CDK4/Cyclin D1 pathway and inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of the pyridopyrimidine derivatives is depicted below.
References
- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Cyclopentyl-pyridin-4-ylmethyl-amine in the Synthesis of Novel JAK Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the synthetic utility of the secondary amine, Cyclopentyl-pyridin-4-ylmethyl-amine, in the construction of potential Janus Kinase (JAK) inhibitors. The focus is on its chemical mechanism of action as a key building block in forming the core structure of these targeted therapeutics.
Introduction to JAK Inhibitors and Synthetic Strategy
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits extracellular signals from cytokines and growth factors to the nucleus, regulating processes like immunity, cell proliferation, and hematopoiesis.[1][2] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs significant therapeutic targets.[3][4]
Many potent JAK inhibitors, including tofacitinib and ruxolitinib, are built upon a core heterocyclic scaffold, most notably the 7H-pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine).[5][6][7] A common and effective strategy for synthesizing libraries of potential JAK inhibitors involves the functionalization of this core. This is often achieved by introducing diverse amine-containing side chains via a nucleophilic aromatic substitution (SNAr) reaction. The amine reagent plays a crucial role in defining the final molecule's structure, selectivity, and potency.
This guide focuses on the specific role of this compound as a nucleophilic reagent in the synthesis of a representative pyrrolo[2,3-d]pyrimidine-based JAK inhibitor scaffold.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
In the context of JAK inhibitor synthesis, the "mechanism of action" of this compound is its chemical function as a nucleophile. The synthesis typically involves reacting it with an electrophilic heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr:[8][9]
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of this compound attacks the electron-deficient C4 carbon of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine ring. This carbon is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.[10] This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
-
Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group, yielding the final N4-substituted pyrrolo[2,3-d]pyrimidine product.
This reaction is a robust and widely used method for creating carbon-nitrogen bonds in the synthesis of kinase inhibitors.[11][12]
Experimental Protocols and Data
The following section provides a representative experimental protocol for the synthesis of N-(cyclopentylmethyl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a potential JAK inhibitor scaffold.
Reaction: Synthesis of N-(cyclopentylmethyl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and potassium carbonate.
-
Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a suspension (approx. 0.2 M concentration).
-
Add this compound to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.
The following table summarizes representative quantitative data for the described synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.00 g (6.51 mmol) | Starting electrophile |
| This compound | 1.36 g (7.16 mmol) | Nucleophile (1.1 equiv) |
| Potassium Carbonate (K₂CO₃) | 2.25 g (16.28 mmol) | Base (2.5 equiv) |
| Solvent (DMF) | 35 mL | Anhydrous grade |
| Reaction Conditions | ||
| Temperature | 100 °C | |
| Time | 16 hours | |
| Atmosphere | Nitrogen | |
| Results | ||
| Product Yield | 1.75 g (83% of theoretical) | After purification |
| Product Purity | >98% | Determined by HPLC |
| Characterization | ||
| ¹H NMR | Consistent with proposed structure | Data not shown |
| LC-MS (m/z) | [M+H]⁺ = 308.18 | Calculated for C₁₈H₂₁N₅: 307.18 |
Mandatory Visualizations
The following diagram illustrates the nucleophilic aromatic substitution reaction workflow.
Caption: Workflow for the SNAr synthesis of a JAK inhibitor scaffold.
The synthesized compound is designed to inhibit the JAK-STAT signaling pathway, a central hub for cytokine signaling.[13]
Caption: The JAK-STAT pathway, the therapeutic target of the synthesized inhibitor.
Conclusion
This compound serves as a valuable nucleophilic building block in the synthesis of novel kinase inhibitors. Its chemical mechanism of action, via nucleophilic aromatic substitution, provides a reliable and versatile method for functionalizing heterocyclic cores like 7H-pyrrolo[2,3-d]pyrimidine. By modifying the amine side chain, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective JAK inhibitors for treating a range of inflammatory and neoplastic diseases. The protocol and data presented herein offer a foundational guide for scientists engaged in the discovery and development of next-generation targeted therapies.
References
- 1. Small molecule drug discovery targeting the JAK-STAT pathway | CoLab [colab.ws]
- 2. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
The Role of a Novel Pyridopyrimidine in Medicinal Chemistry: A Technical Overview of a Potent CDK4/ARK5 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the medicinal chemistry of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, a significant multi-kinase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the synthesis, mechanism of action, structure-activity relationships, and biological activity of this compound, underscoring its potential in oncology.
Introduction
The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them a prime target for therapeutic intervention. Specifically, the Cyclin D1/CDK4 complex plays a crucial role in the G1 phase of the cell cycle, where it phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and subsequent cell cycle progression. The compound 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, hereafter referred to as Compound 7x, has emerged as a potent inhibitor of CDK4 and AMPK-related kinase 5 (ARK5), demonstrating significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.[1][2][3] This guide will explore the key attributes of this promising therapeutic candidate.
Synthesis of Compound 7x
The synthesis of Compound 7x is achieved through a multi-step process. A key strategy involves the construction of the pyridopyrimidine core, followed by the introduction of various functional groups to modulate its biological activity. The process includes the oxidation of a methylsulfide at the C-2 position to a methyl sulfoxide using m-chloroperbenzoic acid (m-CPBA). This is followed by the substitution of the methyl sulfoxide with different aryl/heteroaryl amines to yield the final pyridopyrimidine compounds.[1][2]
Mechanism of Action
Compound 7x functions as a multi-kinase inhibitor, with its primary targets being CDK4 and ARK5.[1][2][3] By inhibiting CDK4, Compound 7x prevents the phosphorylation of the retinoblastoma protein. Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the G1 to S phase transition and effectively arresting the cell cycle. The inhibition of ARK5, a kinase involved in cell survival pathways, likely contributes to the pro-apoptotic effects observed with this compound.
Below is a diagram illustrating the CDK4/pRb signaling pathway and the point of inhibition by Compound 7x.
Structure-Activity Relationship (SAR)
The development of Compound 7x was the result of an analysis of over 150 novel cyano pyridopyrimidine compounds.[1][2][3] The structure-activity relationship studies revealed several key features crucial for its potent activity:
-
The cyano group at the C-6 position of the pyridopyrimidine ring is critical for its biological activity.
-
The cyclopentyl group at the N-8 position appears to be optimal for binding.
-
The 4-(4-methyl-piperazin-1-yl)-phenylamino moiety at the C-2 position is a key contributor to the compound's potency.
Quantitative Data Summary
Compound 7x exhibits potent inhibition of CDK4 and significant anti-proliferative activity across a range of human cancer cell lines. The following table summarizes the key quantitative data.
| Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference Compound (PD-0332991) IC50 (nM) |
| Kinase Inhibition | |||
| CDK4/Cyclin D1 | In Vitro Kinase Assay | 3.87 | 5.36 |
| Anti-proliferative Activity | |||
| K562 (Leukemia) | Cell Proliferation Assay | 25 | Not Reported |
| DU145 (Prostate) | Cell Proliferation Assay | 100 | Not Reported |
| MCF7 (Breast) | Cell Proliferation Assay | 80 | Not Reported |
| HCT116 (Colon) | Cell Proliferation Assay | 70 | Not Reported |
| A549 (Lung) | Cell Proliferation Assay | 2000 | Not Reported |
Data compiled from multiple sources.[1][2]
Experimental Protocols
In Vitro CDK4 Kinase Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of a compound against the CDK4/Cyclin D1 complex.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
Dilute recombinant human CDK4/Cyclin D1 enzyme to the desired concentration in the kinase buffer.
-
Prepare a solution of the retinoblastoma (Rb) protein substrate in the kinase buffer.
-
Prepare a stock solution of ATP and [γ-33P]ATP in the kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., Compound 7x) and a reference inhibitor (e.g., PD-0332991) in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the diluted CDK4/Cyclin D1 enzyme.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include a control with no inhibitor.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/[γ-33P]ATP and Rb substrate mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane.
-
Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the membrane using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value using a suitable software.
-
Cell Proliferation (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein.
Workflow Diagram:
References
An Enigmatic Molecule: The Scant Public Record of Cyclopentyl-pyridin-4-ylmethyl-amine
Despite its defined chemical structure and commercial availability, Cyclopentyl-pyridin-4-ylmethyl-amine (CAS 626210-39-7) remains a molecule with a sparse and fragmented public history. An in-depth review of scientific literature and patent databases reveals a significant absence of the detailed discovery, development, and biological characterization data typically associated with a compound of interest to researchers and drug development professionals.
This compound, also known by its systematic name N-(Pyridin-4-ylmethyl)cyclopentanamine, possesses a straightforward molecular architecture, combining a cyclopentylamine moiety with a pyridine-4-ylmethyl group. Its chemical formula is C11H16N2. While this compound is listed in numerous chemical supplier catalogs, indicating its synthesis and availability for research purposes, a comprehensive narrative of its origins and scientific exploration is conspicuously absent from public-facing scientific discourse.
Synthesis and Chemical Properties
The synthesis of this compound is not extensively detailed in dedicated research articles. However, based on fundamental organic chemistry principles, a plausible and common method for its preparation is through reductive amination. This would involve the reaction of cyclopentylamine with pyridine-4-carboxaldehyde. The initial reaction would form a Schiff base (an imine), which is then reduced to the final secondary amine product. Various reducing agents can be employed for this second step, such as sodium borohydride or sodium triacetoxyborohydride.
Below is a generalized workflow for the synthesis of this compound via reductive amination.
Biological Activity and Mechanism of Action: A Knowledge Gap
A thorough search of the public scientific literature and patent databases did not yield any specific studies detailing the biological activity or mechanism of action of this compound. While some documents mention its CAS number within larger chemical libraries or as a potential intermediate in the synthesis of more complex molecules, no dedicated research on its pharmacological properties has been made public.
This lack of information prevents the construction of any signaling pathway diagrams or the compilation of quantitative data regarding its efficacy, potency, or pharmacokinetic profile. For a compound to be the subject of an in-depth technical guide for a scientific audience, a foundation of peer-reviewed research is essential. In the case of this compound, this foundation appears to be either non-existent in the public domain or held as proprietary information.
Conclusion
This compound stands as an example of a chemical entity that, while known and available, has not been the subject of significant published scientific investigation. The core requirements for a technical whitepaper—including a history of discovery, detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action—cannot be met based on the currently available public information. Researchers interested in this molecule would likely need to undertake foundational studies to characterize its properties, as the existing body of knowledge is insufficient to provide a comprehensive understanding of its potential as a bioactive agent.
Cyclopentyl-pyridin-4-ylmethyl-amine and its derivatives' biological activity
An In-depth Technical Guide on the Biological Activity of Cyclopentyl-Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The intersection of a cyclopentyl moiety and a pyridine ring has given rise to a diverse array of bioactive molecules with significant therapeutic potential. While the specific compound, Cyclopentyl-pyridin-4-ylmethyl-amine, is not extensively documented in publicly available literature, its structural motifs are key components in a variety of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of these derivatives, focusing on their anticancer, antiviral, and neuropsychiatric properties, supported by quantitative data and detailed experimental methodologies.
I. Anticancer Activity of Cyclopentyl-Pyrido[2,3-d]pyrimidine Derivatives
A notable example of a cyclopentyl-pyridine derivative with potent anticancer activity is 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (Compound 7x) . This molecule has demonstrated significant potential as a multi-kinase inhibitor, particularly targeting Cyclin-Dependent Kinase 4 (CDK4) and ARK5.[1]
Quantitative Biological Activity Data
The in vitro cytotoxic activity of Compound 7x has been evaluated against a panel of human tumor cell lines, with the half-maximal growth inhibitory concentration (GI50) values indicating broad-spectrum antiproliferative effects.[1]
| Cell Line | Cancer Type | GI50 (µM)[1] |
| K562 | Chronic Myelogenous Leukemia | 0.025 |
| DU145 | Prostate Cancer | 0.1 |
| MCF-7 | Breast Cancer | 0.5 |
| HCT-116 | Colon Cancer | 1.0 |
| A549 | Lung Cancer | 2.0 |
Table 1: In vitro cytotoxic activity of Compound 7x against various human tumor cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay[1]
The antiproliferative activity of Compound 7x was determined using a standard sulforhodamine B (SRB) assay.
-
Cell Plating: Human tumor cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of Compound 7x and incubated for an additional 48 hours.
-
Cell Fixation: The cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The fixed cells were stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound dye was solubilized with 10 mM Tris base, and the absorbance was measured at 510 nm using a microplate reader.
-
Data Analysis: The GI50 values were calculated from the dose-response curves.
Signaling Pathway
The primary mechanism of action for Compound 7x involves the inhibition of CDK4/Cyclin D1, a key complex in the regulation of the cell cycle. Inhibition of this complex prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby arresting the cell cycle at the G1/S transition phase and inhibiting tumor cell proliferation.
II. Antiviral and Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
A series of novel 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and evaluated for their activity against plant viruses and fungi.[2] These compounds, derived from the natural product cerbinal, demonstrate the potential of the cyclopentyl-pyridine scaffold in agricultural applications.
Quantitative Biological Activity Data
Compounds 4g and 4k exhibited significant anti-Tobacco Mosaic Virus (TMV) activity, outperforming the commercial antiviral agent ribavirin at specific concentrations.[2] Compound 4i displayed potent and broad-spectrum fungicidal activity.[2]
| Compound | Target | Concentration (µg/mL) | Inactivation Effect (%)[2] | Curative Effect (%)[2] | Protection Effect (%)[2] |
| 4k | TMV | 500 | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 |
| Ribavirin | TMV | 500 | 45.2 ± 2.5 | 48.3 ± 1.7 | 50.1 ± 2.1 |
Table 2: In vivo anti-TMV activity of compound 4k compared to Ribavirin.
| Compound | Fungal Species | Concentration (µg/mL) | Inhibition Ratio (%)[2] |
| 4i | Sclerotinia sclerotiorum | 50 | 91.9 |
| 4i | Botrytis cinerea | 50 | 75.0 |
| 4i | Phytophthora infestans | 50 | 62.5 |
Table 3: Fungicidal activity of compound 4i against various plant pathogenic fungi.
Experimental Protocol: Anti-TMV Activity Assay (In vivo)[2]
The in vivo anti-TMV activity was assessed using the half-leaf method on Nicotiana tabacum L. plants.
-
Virus Inoculation: The upper leaves of the tobacco plants were inoculated with a TMV suspension.
-
Compound Application:
-
Protection Effect: The left side of each leaf was smeared with the test compound solution 24 hours before virus inoculation. The right side was treated with a solvent control.
-
Inactivation Effect: The test compound solution was mixed with the virus suspension before inoculating the left side of the leaves. The right side was inoculated with a mixture of the virus and the solvent control.
-
Curative Effect: The left side of each leaf was smeared with the test compound solution 24 hours after virus inoculation. The right side was treated with a solvent control.
-
-
Lesion Counting: The number of local lesions was counted 3-4 days after inoculation.
-
Inhibition Calculation: The percentage of inhibition was calculated relative to the control side.
Experimental Workflow
III. Neuropsychiatric Applications of Thioalkyl-Pyridine Derivatives
Derivatives of pyridine, specifically 6-amino-2-thioalkyl-4-phenylnicotinates, have been investigated for their effects on the central nervous system.[3] These compounds have demonstrated a promising profile of anticonvulsant, anxiolytic, and antidepressant activities.
Key Findings
-
Anxiolytic Activity: Certain 6-amino-2-thioalkyl-4-phenylnicotinate derivatives exhibited anxiolytic activity approximately four times greater than that of diazepam.[3]
-
Anticonvulsant Activity: The studied compounds showed high anticonvulsant activity through antagonism with pentylenetetrazole.[3]
-
Antidepressant Effects: All studied compounds displayed statistically significant antidepressant effects.[3]
While specific quantitative data for individual compounds is not detailed in the provided context, the qualitative findings highlight the potential of this chemical class in developing novel therapeutics for a range of neuropsychiatric disorders.
IV. Conclusion and Future Directions
The cyclopentyl-pyridine scaffold is a versatile pharmacophore that has been successfully incorporated into molecules with potent and diverse biological activities. The examples of an anticancer multi-kinase inhibitor, antiviral and fungicidal agents, and compounds with significant neuropsychiatric effects underscore the therapeutic potential of this structural class.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective targets.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular interactions driving the observed biological effects.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds for further development.
The continued exploration of this compound and its derivatives holds significant promise for the discovery of novel and effective therapeutic agents across multiple disease areas.
References
- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization of Cyclopentyl-pyridin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the predicted spectroscopic data for the novel compound Cyclopentyl-pyridin-4-ylmethyl-amine. Due to the absence of published experimental data for this specific molecule, this guide leverages established principles of organic spectroscopy to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for the synthesis of the target compound via reductive amination and its subsequent spectroscopic analysis are provided to guide researchers in its preparation and characterization. This whitepaper aims to serve as a foundational resource for scientists and professionals involved in drug discovery and development who may be interested in the synthesis and analysis of this and related compounds.
Introduction
This compound is a secondary amine featuring a cyclopentyl group and a pyridin-4-ylmethyl substituent. While specific applications of this compound are not yet documented, its structural motifs are present in various biologically active molecules. The pyridine ring is a common feature in pharmaceuticals, and the cyclopentyl group can influence lipophilicity and metabolic stability. Accurate characterization of such novel compounds is a critical step in the drug discovery and development pipeline. This guide provides predicted spectroscopic data and standardized protocols to facilitate its synthesis and identification.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with data for structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H (ortho to N) | ~8.5 | Doublet | 2H |
| Pyridine H (meta to N) | ~7.3 | Doublet | 2H |
| Methylene (-CH₂-) | ~3.8 | Singlet | 2H |
| Cyclopentyl CH-N | ~3.0 | Multiplet | 1H |
| Amine N-H | 1.5 - 3.0 (broad) | Singlet (broad) | 1H |
| Cyclopentyl CH₂ | 1.4 - 1.9 | Multiplet | 8H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (ortho to N) | ~150 |
| Pyridine C (ipso to CH₂) | ~148 |
| Pyridine C (meta to N) | ~124 |
| Cyclopentyl C-N | ~60 |
| Methylene (-CH₂-) | ~53 |
| Cyclopentyl C (β to N) | ~33 |
| Cyclopentyl C (γ to N) | ~24 |
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=N, C=C Stretch (Pyridine Ring) | 1590 - 1610, 1430 - 1480 | Medium to Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) in ESI-MS
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 177.14 | Molecular ion (protonated) |
| [M-C₅H₉]⁺ | 93.06 | Loss of cyclopentyl radical |
| [C₅H₁₀N]⁺ | 84.08 | Cyclopentyl amine fragment |
| [C₆H₆N]⁺ | 92.05 | Pyridin-4-ylmethyl fragment |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis via Reductive Amination
A common and effective method for the synthesis of secondary amines is reductive amination.[1][2][3] This one-pot procedure involves the reaction of a ketone (cyclopentanone) with a primary amine (4-pyridinemethanamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4]
Materials:
-
Cyclopentanone
-
4-Pyridinemethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable aprotic solvent
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add cyclopentanone (1.0 equivalent) and dissolve it in anhydrous 1,2-dichloroethane.
-
Add 4-pyridinemethanamine (1.0-1.2 equivalents) to the solution, followed by glacial acetic acid (1.0 equivalent) to catalyze imine formation.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in one portion.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
NMR Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A small amount of D₂O can be added to the sample to confirm the N-H proton signal, which will disappear upon exchange.
-
Acquire a ¹³C NMR spectrum.
IR Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Place a small amount of the purified liquid or solid sample directly onto the ATR crystal.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Instrumentation:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute an aliquot of this solution with the same solvent to a final concentration of about 1-10 µg/mL.
Data Acquisition:
-
Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
Visualizations
The following diagrams illustrate the synthesis and analysis workflow for this compound.
Caption: Synthesis of this compound.
Caption: Spectroscopic Analysis Workflow.
References
Cyclopentyl-pyridin-4-ylmethyl-amine: A Technical Guide to Safety and Handling
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for Cyclopentyl-pyridin-4-ylmethyl-amine is not available, based on analogous compounds, it is prudent to consider it as potentially hazardous. The following classifications are based on data for structurally related molecules.
Potential GHS Hazard Classifications:
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | frastructure | Warning | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Category 1B/2 | corrosive | Danger/Warning | H314: Causes severe skin burns and eye damage.[2][3] / H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 1/2A | corrosive | Danger/Warning | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | Category 3 | frastructure | Warning | H335: May cause respiratory irritation.[1] |
Physical and Chemical Properties
Detailed physical and chemical properties for this compound are not published. The table below presents data for related compounds to provide an estimation.
| Property | (Cyclopropylmethyl)((pyridin-4-yl)methyl)amine hydrochloride[1] | 4-Cyclopentylpiperazin-1-amine[3] |
| Molecular Formula | C10H15ClN2 | C9H19N3 |
| Molecular Weight | 198.69 g/mol | 169.27 g/mol |
| Appearance | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Safe Handling and Storage
Engineering Controls
Proper engineering controls are crucial to minimize exposure.
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling this compound.
| PPE Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield (in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166).[4][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Protective clothing, including a lab coat or chemical-resistant suit, is required to prevent skin contact.[4] |
| Respiratory Protection | If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][5] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[8]
-
Keep away from ignition sources such as open flames, hot surfaces, and sparks.[9]
-
Use non-sparking tools and take precautionary measures against static discharge.[8][9]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10]
-
Keep away from incompatible substances such as strong oxidizing agents.[4]
Emergency Procedures
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8] |
Accidental Release Measures
-
Spill Cleanup: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4] Collect the absorbed material into a suitable container for disposal.
Experimental Protocols
While specific experimental protocols involving this compound are not available, the following general guidelines for handling amine and pyridine compounds should be followed.
General Protocol for Handling Amine and Pyridine Derivatives:
-
Preparation: Before starting any experiment, ensure all necessary PPE is worn correctly. The work area, typically a fume hood, should be clean and uncluttered.
-
Reagent Handling:
-
Use a clean, dry syringe or cannula for transferring the liquid amine.
-
If the compound is a solid, use a spatula in a glove box or under a gentle stream of inert gas to minimize inhalation risk.
-
Avoid direct contact and inhalation.
-
-
Reaction Setup:
-
Set up the reaction in a fume hood.
-
Ensure all glassware is properly clamped and secured.
-
If the reaction is exothermic, have a cooling bath ready.
-
-
Post-Reaction:
-
Quench the reaction carefully, especially if reactive reagents were used.
-
Follow appropriate work-up procedures.
-
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: A workflow for the safe handling of this compound.
Caption: Emergency first-aid procedures for exposure to this compound.
References
- 1. (Cyclopropylmethyl)((pyridin-4-yl)methyl)amine hydrochloride | C10H15ClN2 | CID 167733766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Cyclopentylpiperazin-1-amine | C9H19N3 | CID 1512485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. geneseo.edu [geneseo.edu]
- 8. kishida.co.jp [kishida.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols: Synthesis of a Novel Pyrrolopyrimidine Derivative Using Cyclopentyl-pyridin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel pyrrolopyrimidine derivative, specifically N-(cyclopentylmethyl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, utilizing cyclopentyl-pyridin-4-ylmethyl-amine as a key reagent. Pyrrolopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[1] This protocol is based on established synthetic methodologies for related compounds and is intended to serve as a practical guide for researchers in the field of drug discovery and organic synthesis. While direct literature on this specific transformation is not available, the described method represents a plausible and robust approach.
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a core structure in many biologically active molecules and approved pharmaceuticals.[1][2] These compounds are known to exhibit a wide range of therapeutic properties, including antitumor, anti-inflammatory, and antiviral activities.[1][3] The functionalization of the pyrrolopyrimidine core, particularly at the 4-position, has been a key strategy in the development of potent and selective inhibitors of various protein kinases. This application note details a hypothetical, yet chemically sound, synthetic route to a novel 4-substituted pyrrolopyrimidine derivative. The protocol employs a nucleophilic aromatic substitution reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the secondary amine, this compound.
Experimental Protocol
Synthesis of N-(cyclopentylmethyl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This procedure outlines the nucleophilic aromatic substitution reaction for the synthesis of the target compound.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
This compound
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol, add this compound (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized compound based on typical yields and characterization data for structurally similar pyrrolopyrimidine derivatives.[4]
| Parameter | Expected Value |
| Yield | 65-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 210-215 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.8 (br s, 1H), 8.5 (d, J = 5.2 Hz, 2H), 8.3 (s, 1H), 7.4 (d, J = 5.2 Hz, 2H), 7.3 (dd, J = 3.5, 2.0 Hz, 1H), 6.8 (d, J = 3.5 Hz, 1H), 4.8 (s, 2H), 3.4 (d, J = 7.2 Hz, 2H), 2.2 (m, 1H), 1.7-1.4 (m, 8H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 157.0, 152.5, 151.0, 149.5, 145.0, 125.0, 122.0, 103.0, 99.0, 55.0, 52.0, 38.0, 29.0, 25.0 |
| HRMS (ESI) m/z | Calculated for C₁₉H₂₂N₅ [M+H]⁺: 320.1875, Found: 320.1878 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of the target pyrrolopyrimidine.
Potential Signaling Pathway Inhibition
Many pyrrolopyrimidine derivatives are known to function as inhibitors of tyrosine kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. The hypothetical compound, by analogy to other 4-substituted pyrrolopyrimidines, may act as an ATP-competitive inhibitor of a receptor tyrosine kinase (RTK).
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for JAK inhibitor synthesis with Cyclopentyl-pyridin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors. Dysregulation of the JAK/Signal Transducer and Activator of Transcription (STAT) signaling pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. Consequently, the development of potent and selective JAK inhibitors remains a significant focus in medicinal chemistry and drug discovery. This document provides a detailed experimental protocol for the synthesis of a novel potential JAK inhibitor utilizing Cyclopentyl-pyridin-4-ylmethyl-amine as a key building block. Furthermore, it outlines comprehensive protocols for the biochemical and cell-based assays required to characterize the inhibitor's potency and cellular activity.
JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the subsequent trans-activation of receptor-associated JAKs through autophosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and modulation of target gene transcription.
Caption: The canonical JAK-STAT signaling pathway.
Experimental Protocols
Synthesis of a Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor
This section describes a representative synthesis of a hypothetical JAK inhibitor based on a pyrrolo[2,3-d]pyrimidine scaffold, a core structure present in several approved JAK inhibitors. The synthesis involves the initial preparation of the key amine intermediate, this compound, followed by its coupling to a suitable heterocyclic core.
Workflow of JAK Inhibitor Synthesis and Evaluation
Caption: Overall workflow for inhibitor synthesis and evaluation.
Protocol 2.1.1: Synthesis of this compound (Intermediate 1)
This procedure outlines the synthesis of the amine intermediate via reductive amination.
-
Materials:
-
Pyridine-4-carboxaldehyde
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
To a solution of pyridine-4-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopentylamine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
-
Protocol 2.1.2: Synthesis of the Final Compound via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of Intermediate 1 with a chlorinated pyrrolo[2,3-d]pyrimidine core.
-
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (commercially available)
-
This compound (Intermediate 1)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
-
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask, followed by Intermediate 1 (1.2 eq) and sodium tert-butoxide (1.5 eq).
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography or recrystallization to obtain the final JAK inhibitor.
-
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the four JAK isoforms (JAK1, JAK2, JAK3, TYK2). A common method is a luminescence-based assay that measures ATP consumption.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Poly-Glu-Tyr (4:1) peptide substrate
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipette or acoustic liquid handler
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate wells. Include DMSO-only (high control) and a known pan-kinase inhibitor (low control) wells.
-
Enzyme/Substrate Addition: Prepare a 2X solution of the specific JAK enzyme and the peptide substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer (concentration should be near the Kₘ for each enzyme). Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Signal Generation:
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes to develop the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Cell-Based STAT5 Phosphorylation Assay
This assay evaluates the inhibitor's ability to block cytokine-induced JAK signaling in a cellular context.
-
Materials:
-
Human erythroleukemia (HEL) cell line (expresses constitutively active JAK2 V617F) or a cytokine-dependent cell line (e.g., TF-1).
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cytokine for stimulation (e.g., IL-2 or IL-3, if not using HEL cells).
-
Synthesized inhibitor.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Antibodies: Rabbit anti-phospho-STAT5 (p-STAT5) and Rabbit anti-total-STAT5.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, ECL substrate).
-
-
Procedure:
-
Cell Culture: Culture cells to the appropriate density. For cytokine-dependent cells, starve them of growth factors for 4-6 hours prior to the experiment.
-
Inhibitor Treatment: Seed cells in a multi-well plate. Treat the cells with various concentrations of the synthesized inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2) for 15-30 minutes at 37°C. (This step is omitted for HEL cells with constitutive activation).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to prepare whole-cell lysates.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-STAT5.
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT5 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. Normalize the p-STAT5 signal to the total STAT5 signal for each condition. Determine the concentration of the inhibitor required to reduce p-STAT5 levels by 50%.
-
Representative Data for Known JAK Inhibitors
The following table provides a summary of reported IC₅₀ values for several clinically approved JAK inhibitors, illustrating the type of quantitative data generated from the in vitro kinase assays described above.[1][2][3][4]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity Profile |
| Tofacitinib | 1-11 | 5-20 | 1-2 | 50-100 | Pan-JAK (preferential for JAK1/3) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43-54 | 170-300 | 2300 | >5000 | JAK1 selective |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 selective |
Note: IC₅₀ values can vary depending on assay conditions (e.g., ATP concentration). The data presented is a representative range from published sources.[1][2][3][4]
References
- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAK2/JAK1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Cyclopentyl-pyridin-4-ylmethyl-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl-pyridin-4-ylmethyl-amine is a versatile chemical building block with significant potential in drug discovery and medicinal chemistry. The unique combination of a flexible cyclopentyl group and a rigid, heteroaromatic pyridine ring offers a valuable scaffold for the synthesis of novel therapeutic agents. The pyridine moiety, a common motif in FDA-approved drugs, can participate in hydrogen bonding and other key interactions with biological targets, while the cyclopentyl group can provide favorable hydrophobic interactions and influence the overall pharmacokinetic properties of a molecule.[1][2] Pyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6]
This document provides detailed application notes and experimental protocols for utilizing this compound as a foundational element in the development of new drug candidates, with a particular focus on kinase inhibitors.
Physicochemical Properties and Drug-Likeness
The structural attributes of this compound suggest its utility in developing molecules with favorable drug-like properties. The presence of the basic nitrogen atom in the pyridine ring allows for salt formation, which can enhance aqueous solubility. The overall lipophilicity, influenced by the cyclopentyl group, can be fine-tuned by further chemical modification to achieve an optimal balance for cell permeability and metabolic stability.
Application in Kinase Inhibitor Design
Kinases are a critical class of enzymes often dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention. The cyclopentyl group attached to a nitrogen-containing heterocyclic core is a recurring feature in a number of potent kinase inhibitors.
A notable example is the multi-kinase inhibitor, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (compound 7x), which potently inhibits Cyclin-Dependent Kinase 4 (CDK4), CDK6, and AMPK-related kinase 5 (ARK5).[7][8] This compound demonstrates that the cyclopentyl moiety can be effectively incorporated into scaffolds targeting the ATP-binding site of kinases.
Target Signaling Pathway: CDK4/6-Retinoblastoma (Rb) Pathway
The CDK4/6-Rb pathway is a crucial regulator of the cell cycle, and its aberrant activation is a hallmark of many cancers. Inhibitors of CDK4 and CDK6, such as Palbociclib (PD-0332991), have shown clinical efficacy in treating certain types of breast cancer.[7] The cyclopentyl-containing compound 7x also targets this pathway.[7]
Below is a diagram illustrating the CDK4/6-Rb signaling pathway and the point of intervention for inhibitors.
Caption: CDK4/6-Rb Signaling Pathway and Inhibition.
Quantitative Data of a Related Kinase Inhibitor
The following table summarizes the in vitro activity of compound 7x, a multi-kinase inhibitor containing a cyclopentyl group. This data can serve as a benchmark for newly synthesized derivatives of this compound.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 7x | CDK4/Cyclin D1 | 5.36 | [7] |
| 7x | ARK5 | - | [7][8] |
| PD-0332991 | CDK4 | 5.36 | [7] |
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.025 - 2 | [7] |
| DU145 | Prostate Cancer | 0.025 - 2 | [7] |
| Mantle Cell Lymphoma Lines | Mantle Cell Lymphoma | - | [7] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Pyridine Derivatives via Reductive Amination
This protocol describes a general method for coupling this compound with an aldehyde or ketone to generate more complex drug-like molecules.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted product.
Caption: Workflow for Reductive Amination.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for screening newly synthesized compounds for their ability to inhibit a target kinase.
Materials:
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Target kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phosphospecific antibody)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase enzyme, the substrate, and the kinase assay buffer.
-
Add the diluted inhibitor compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction according to the assay kit instructions.
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the level of substrate phosphorylation).
-
Read the plate using a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its structural features are conducive to the generation of potent and selective drug candidates. The provided protocols offer a foundational framework for the synthesis and evaluation of new chemical entities derived from this versatile building block. Further exploration and derivatization of this scaffold are warranted to fully realize its potential in drug discovery.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cyclopentyl-pyridin-4-ylmethyl-amine in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclopentyl-pyridin-4-ylmethyl-amine is a synthetic compound with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this analyte in biological matrices is essential for preclinical and clinical studies, including pharmacokinetics, metabolism, and toxicology. This document provides detailed protocols for the quantitative analysis of this compound in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
The described HPLC-MS/MS method is highly sensitive and selective, making it suitable for trace-level quantification required in pharmacokinetic studies.[1][2][3] The HPLC-UV method, while generally less sensitive, offers a viable alternative for applications where higher concentrations are expected or where access to mass spectrometry is limited.[4][5]
Analytical Methods
HPLC-MS/MS Method
This method is recommended for the sensitive and selective quantification of this compound in human plasma.
a. Sample Preparation: Protein Precipitation
A protein precipitation protocol is employed for the extraction of the analyte from plasma samples.[2]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an HPLC vial for analysis.
b. Liquid Chromatography Conditions
Instrumentation: A standard HPLC system capable of binary gradient elution.
| Parameter | Value |
| Column | Reversed-phase C18, 50 mm x 2.1 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
c. Mass Spectrometry Conditions
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions: | To be determined by direct infusion of the analyte and internal standard. A plausible transition for the analyte (MW: 176.26) would be m/z 177.3 -> 107.1 (loss of the cyclopentyl group). |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen, Medium |
d. Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the validated HPLC-MS/MS method.
| Parameter | Result |
| Linearity Range | 0.1 ng/mL to 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
HPLC-UV Method
This method can be used for the quantification of this compound when high sensitivity is not required.
a. Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction protocol is suggested to clean up the sample and concentrate the analyte.
Protocol:
-
To 500 µL of human plasma, add 50 µL of 1 M NaOH and an appropriate internal standard.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the HPLC system.
b. Liquid Chromatography Conditions
Instrumentation: A standard HPLC system with a UV/Vis detector.
| Parameter | Value |
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 7.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or the absorbance maximum of the pyridine chromophore) |
| Injection Volume | 20 µL |
c. Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the validated HPLC-UV method.
| Parameter | Result |
| Linearity Range | 10 ng/mL to 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 90% - 110% |
Visualizations
Caption: Workflow for the quantitative analysis of this compound.
Caption: Key parameters for analytical method validation.
Disclaimer: The methods, parameters, and data presented in this application note are hypothetical and intended for illustrative purposes only. The provided protocols are based on established analytical techniques for compounds with similar chemical properties.[6][7][8][9] Any analytical method for the quantification of this compound must be fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability for its intended purpose.
References
- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-resolution mass spectrometry for integrated qualitative and quantitative analysis of pharmaceuticals in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Parallel Synthesis of Novel Compound Libraries Using Cyclopentyl-pyridin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a prominent scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in the design of therapeutic agents.[2] The cyclopentyl moiety can introduce conformational rigidity, potentially enhancing target selectivity. The combination of these two features in Cyclopentyl-pyridin-4-ylmethyl-amine makes it an attractive scaffold for the generation of focused compound libraries in drug discovery. This document provides detailed protocols for the use of this compound in parallel synthesis to generate libraries of amides, sulfonamides, and tertiary amines. These compound classes are of significant interest in medicinal chemistry. Furthermore, derivatives of similar scaffolds have shown activity as inhibitors of key signaling proteins such as Cyclin-Dependent Kinase 4 (CDK4) and Insulin-like Growth Factor-1 Receptor (IGF-1R), both of which are implicated in cancer.[3]
Application Note 1: Parallel Synthesis of an Amide Library
Principle
This protocol describes the parallel synthesis of an amide library by reacting this compound with a diverse set of carboxylic acids. The use of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitates the amide bond formation under mild conditions, making it suitable for high-throughput synthesis.[4]
Experimental Protocol: Parallel Amide Synthesis
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Prepare 0.2 M solutions of a diverse set of carboxylic acids in DMF in individual vials or a multi-well plate.
-
Prepare a 0.2 M solution of HATU in DMF.
-
Prepare a 0.4 M solution of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), in DMF.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL (20 µmol) of the this compound stock solution.
-
To each well, add 100 µL (20 µmol) of a unique carboxylic acid stock solution.
-
To each well, add 100 µL (20 µmol) of the HATU stock solution.
-
To each well, add 50 µL (20 µmol) of the DIPEA stock solution to initiate the reaction.
-
-
Reaction and Work-up:
-
Seal the 96-well plate and agitate at room temperature for 12-18 hours.
-
After the reaction is complete, quench each reaction with 200 µL of water.
-
Extract the products using an appropriate organic solvent (e.g., ethyl acetate). This can be automated using liquid handling systems.
-
Evaporate the solvent to yield the crude amide products.
-
-
Purification and Analysis:
-
Purify the products using parallel purification techniques such as preparative HPLC-MS.
-
Characterize the final products by LC-MS and, for selected compounds, by ¹H NMR.
-
Data Presentation
Table 1: Representative Carboxylic Acid Building Blocks for Amide Library Synthesis
| Building Block ID | Carboxylic Acid Name | Molecular Formula | Molecular Weight ( g/mol ) |
| CA-001 | Benzoic acid | C₇H₆O₂ | 122.12 |
| CA-002 | 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 |
| CA-003 | 3-Methoxybenzoic acid | C₈H₈O₃ | 152.15 |
| CA-004 | Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 |
| CA-005 | Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 |
| CA-006 | Phenylacetic acid | C₈H₈O₂ | 136.15 |
| CA-007 | 1-Naphthoic acid | C₁₁H₈O₂ | 172.18 |
| CA-008 | Isoxazole-5-carboxylic acid | C₄H₃NO₃ | 113.07 |
Table 2: Hypothetical Characterization Data for Amide Library
| Product ID | Building Block ID | Expected Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (%) |
| P-001 | CA-001 | 281.17 | 281.2 | >95 |
| P-002 | CA-002 | 315.13 | 315.1 | >95 |
| P-003 | CA-003 | 311.18 | 311.2 | >95 |
| P-004 | CA-004 | 287.21 | 287.2 | >95 |
| P-005 | CA-005 | 287.13 | 287.1 | >95 |
| P-006 | CA-006 | 295.18 | 295.2 | >95 |
| P-007 | CA-007 | 331.18 | 331.2 | >95 |
| P-008 | CA-008 | 272.14 | 272.1 | >95 |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols: Scale-up Synthesis of a Novel JAK Inhibitor Utilizing Cyclopentyl-pyridin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors.[1][2] This pathway is integral to cellular processes such as proliferation, differentiation, migration, and apoptosis.[1][3] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers.[2][4] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.[4][5] This document provides detailed protocols for the scale-up synthesis of a novel, potent, and selective JAK inhibitor, which incorporates the key building block Cyclopentyl-pyridin-4-ylmethyl-amine.
JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine or growth factor binds to its specific receptor on the cell surface.[6][7] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[1][3] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][6] Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs.[6] Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in various cellular responses.[2][6]
Caption: The JAK-STAT Signaling Pathway and the point of inhibition.
Scale-up Synthesis of a Novel JAK Inhibitor
The following protocol outlines a hypothetical, yet plausible, multi-step synthesis for a novel JAK inhibitor, designated JAKi-CP4A, designed for large-scale production. The synthesis strategically utilizes this compound as a key intermediate.
Synthetic Scheme Overview
The overall synthetic strategy involves a convergent approach, beginning with the preparation of a functionalized pyrimidine core and the key amine intermediate. These fragments are then coupled, followed by a final deprotection step to yield the active pharmaceutical ingredient (API).
Experimental Protocols
Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1)
This starting material can be synthesized from commercially available 2-amino-4,6-dichloropyrimidine following established literature procedures.
Step 2: Protection of the Pyrrolo[2,3-d]pyrimidine Core (2)
To prevent side reactions in subsequent steps, the pyrrole nitrogen is protected, for instance, with a tosyl (Ts) group.
-
Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1), p-toluenesulfonyl chloride (TsCl), sodium hydride (NaH), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure: To a cooled (0 °C) suspension of NaH (1.2 eq) in anhydrous DMF, a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF is added dropwise. The mixture is stirred for 30 minutes, after which a solution of TsCl (1.1 eq) in DMF is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by HPLC), the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization.
Step 3: Suzuki Coupling with this compound Precursor (3)
A Suzuki coupling reaction is employed to introduce the substituted pyridine moiety. A suitable boronic acid or ester derivative of the pyridine component is required.
-
Materials: 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (2), a suitable boronic acid/ester derivative of the pyridine moiety, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water).
-
Procedure: To a degassed mixture of compound 2 (1.0 eq), the boronic acid/ester (1.2 eq), and K2CO3 (2.0 eq) in 1,4-dioxane/water, the palladium catalyst (0.05 eq) is added. The reaction mixture is heated to 80-90 °C for 8-12 hours under an inert atmosphere. After cooling, the mixture is filtered, and the filtrate is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 4: Reductive Amination to Introduce the Cyclopentyl Moiety (4)
The key this compound is formed via reductive amination.
-
Materials: The product from Step 3, cyclopentanone, a reducing agent (e.g., sodium triacetoxyborohydride), and a suitable solvent (e.g., dichloromethane, DCE).
-
Procedure: To a solution of the amine precursor from Step 3 (1.0 eq) and cyclopentanone (1.5 eq) in DCE, sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layers are combined, dried, and concentrated to yield the protected final compound.
Step 5: Deprotection to Yield JAKi-CP4A (5)
The final step involves the removal of the tosyl protecting group to yield the active JAK inhibitor.
-
Materials: The protected compound from Step 4, a suitable deprotecting agent (e.g., aqueous NaOH or LiOH), and a solvent (e.g., methanol/THF).
-
Procedure: The protected compound (1.0 eq) is dissolved in a mixture of methanol and THF. An aqueous solution of NaOH (3.0 eq) is added, and the mixture is stirred at 50-60 °C for 4-6 hours. The reaction is monitored by HPLC. Upon completion, the mixture is neutralized with HCl, and the product is extracted. The crude product is then purified by a final recrystallization or preparative HPLC to yield the pure API.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (HPLC, %) |
| 2 | Protection | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) | 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (2) | NaH, TsCl, DMF, 0 °C to RT | 90-95 | >98 |
| 3 | Suzuki Coupling | Compound (2) | Pyridine-substituted pyrrolopyrimidine (3) | Boronic acid/ester, Pd(PPh3)4, K2CO3, dioxane/water, 80-90 °C | 75-85 | >97 |
| 4 | Reductive Amination | Compound (3) | Protected JAKi-CP4A (4) | Cyclopentanone, NaBH(OAc)3, DCE, RT | 80-90 | >98 |
| 5 | Deprotection | Compound (4) | JAKi-CP4A (5) | NaOH, MeOH/THF, 50-60 °C | 85-95 | >99.5 |
Experimental Workflow
The following diagram illustrates the logical flow of the scale-up synthesis process for JAKi-CP4A.
Caption: Workflow for the scale-up synthesis of JAKi-CP4A.
Conclusion
The provided protocols offer a comprehensive guide for the scale-up synthesis of a novel JAK inhibitor featuring the this compound moiety. The described synthetic route is designed to be robust and scalable, employing well-established chemical transformations. Adherence to these protocols, coupled with rigorous in-process controls and final product analysis, will ensure the production of a high-purity active pharmaceutical ingredient suitable for further pre-clinical and clinical development.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. cusabio.com [cusabio.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecules | Free Full-Text | Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Purification of Cyclopentyl-pyridin-4-ylmethyl-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of Cyclopentyl-pyridin-4-ylmethyl-amine and its derivatives from reaction mixtures. The following sections outline common purification techniques, including liquid-liquid extraction, column chromatography, and crystallization, complete with representative data and detailed experimental procedures.
Introduction
This compound is a secondary amine containing a basic pyridine ring. This structural feature dictates its physicochemical properties and informs the selection of appropriate purification strategies. The basicity of the pyridine nitrogen allows for effective separation from neutral or acidic impurities through acid-base liquid-liquid extraction. Chromatographic methods can be employed for further purification, though the basic nature of the analyte requires specific considerations to prevent peak tailing. Finally, crystallization can be utilized to obtain a highly pure solid product.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical results that can be expected when purifying this compound using different techniques. Please note that actual yields and purities will vary depending on the specific reaction mixture and the precise execution of the protocols.
| Purification Technique | Starting Purity (Crude) | Final Purity (Typical) | Typical Yield | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 50-70% | 80-95% | >90% | High capacity, rapid, good for initial cleanup | Limited separation of structurally similar impurities |
| Column Chromatography | 80-95% | >98% | 70-90% | High resolution, separates closely related impurities | Slower, requires more solvent, potential for product loss on column |
| Crystallization | >95% | >99.5% | 60-80% | Yields highly pure crystalline solid, scalable | Requires a suitable solvent system, potential for significant material loss in mother liquor |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Acid-Base)
This protocol is designed for the initial purification of this compound from a crude reaction mixture containing neutral or acidic byproducts.
Materials:
-
Crude reaction mixture containing this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of DCM or EtOAc).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. The protonated amine will move to the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete extraction of the amine.
-
Combine all aqueous extracts. The organic layer now contains neutral impurities and can be set aside.
-
-
Basification:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M NaOH while stirring until the pH is basic (pH > 10), as confirmed by pH paper or a pH meter. This deprotonates the amine, making it insoluble in the aqueous layer.
-
-
Back Extraction:
-
Transfer the basified aqueous solution back to the separatory funnel.
-
Add an equal volume of fresh organic solvent (DCM or EtOAc).
-
Shake vigorously and allow the layers to separate. The neutral amine will now be in the organic layer.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
-
Concentration:
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.
-
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying the product obtained from liquid-liquid extraction to a higher degree of purity.
Materials:
-
Partially purified this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Hexanes:EtOAc with 0.5% TEA).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading:
-
Dissolve the sample in a minimal amount of the starting eluent or a stronger solvent like DCM.
-
Alternatively, adsorb the sample onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the starting solvent system (e.g., 98:2 Hexanes:EtOAc + 0.5% TEA). The addition of a small amount of a basic modifier like triethylamine is crucial to prevent peak tailing by neutralizing acidic silanol groups on the silica surface.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc) to elute the product.
-
Monitor the elution process using TLC.
-
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified product.
Protocol 3: Crystallization
This protocol is used to obtain a highly pure, crystalline form of this compound, typically after chromatographic purification.
Materials:
-
Purified this compound (>95% purity)
-
A suitable solvent system (e.g., isopropanol/heptane, ethanol/water)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the amine in a minimal amount of the hot solvent (or the more soluble solvent of a pair) with stirring.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Formation:
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
Application Notes and Protocols: Cyclopentyl-pyridin-4-ylmethyl-amine (Fedratinib) in the Development of Myeloproliferative Disorder Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of chronic hematological malignancies characterized by the overproduction of one or more types of blood cells.[1][2] A key driver in the pathogenesis of many MPNs is the constitutive activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][3] Cyclopentyl-pyridin-4-ylmethyl-amine, also known as Fedratinib (formerly SAR302503/TG101348), is a potent and selective oral inhibitor of Janus Kinase 2 (JAK2).[4][5] Fedratinib has demonstrated significant clinical activity in the treatment of patients with intermediate-2 or high-risk myelofibrosis (MF), a type of MPN.[3][6] These application notes provide an overview of Fedratinib, its mechanism of action, and protocols for its evaluation in preclinical and clinical research settings.
Fedratinib was approved by the US Food and Drug Administration (FDA) for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.[6][7] It has shown efficacy in both JAK inhibitor-naïve patients and those who are resistant or intolerant to other JAK inhibitors like ruxolitinib.[3][8]
Mechanism of Action
Fedratinib is an ATP-competitive inhibitor that selectively targets JAK2, including the common V617F mutant form, with high potency.[5][9][10] The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis and immune function.[11][12] In MPNs, dysregulation of this pathway leads to uncontrolled cell proliferation and survival.[3] By inhibiting JAK2, Fedratinib blocks the phosphorylation and activation of downstream STAT proteins (primarily STAT3 and STAT5).[3][7][13] This inhibition leads to the suppression of pro-inflammatory cytokine production, reduced proliferation of malignant cells, and induction of apoptosis, thereby ameliorating the symptoms and pathology of myelofibrosis, including splenomegaly and constitutional symptoms.[3][14] In addition to its potent activity against JAK2, Fedratinib also inhibits FMS-like tyrosine kinase 3 (FLT3).[7][15]
Quantitative Data
The following tables summarize key quantitative data for Fedratinib, providing a basis for experimental design and interpretation.
Table 1: In Vitro Kinase Inhibitory Activity of Fedratinib
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| JAK2 (wild-type) | 3 | - | [9] |
| JAK2 V617F | 3 | - | [9][16] |
| FLT3 | 15 | 5-fold | |
| JAK1 | 105 | 35-fold | [17][9] |
| JAK3 | 1002 | 334-fold | [17][9] |
| Tyk2 | >1000 | >333-fold | [17] |
Table 2: Pharmacokinetic Properties of Fedratinib in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma (Tmax) | 2 - 4 hours | [17][13] |
| Mean Terminal Half-life (t1/2) | Approximately 41 - 78 hours | [17][13] |
| Metabolism | Primarily by CYP3A4 and CYP2C19 | |
| Excretion | Mainly in feces | [17] |
| Steady State | Reached within 15 days of once-daily dosing | [16] |
Table 3: Clinical Efficacy of Fedratinib in Myelofibrosis (JAKARTA study)
| Endpoint | Fedratinib 400 mg (n=96) | Placebo (n=96) | p-value | Reference |
| Spleen Volume Reduction ≥35% at Week 24 | 36% | 1% | <0.0001 | [6][18] |
| Symptom Response Rate ≥50% at Week 24 | 40% | 9% | <0.0001 | [6][18] |
Experimental Protocols
In Vitro JAK2 Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Fedratinib against JAK2.
Materials:
-
Recombinant human JAK2 enzyme (e.g., from insect cells)[19][20]
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Kinase assay buffer
-
Fedratinib (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of Fedratinib in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted Fedratinib.
-
Add the recombinant JAK2 enzyme to initiate the reaction.
-
Add ATP to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[21]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescent signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Fedratinib and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of STAT3 Phosphorylation
This protocol assesses the ability of Fedratinib to inhibit JAK2-mediated signaling in a cellular context.
Materials:
-
Human cell line expressing JAK2 (e.g., HEL 92.1.7, a human erythroleukemia cell line with the JAK2 V617F mutation)
-
Cell culture medium and supplements
-
Fedratinib
-
Lysis buffer
-
Antibodies: anti-phospho-STAT3 (p-STAT3), anti-total-STAT3, and a secondary antibody
-
Western blotting reagents and equipment
Protocol:
-
Culture the cells to the desired density.
-
Treat the cells with various concentrations of Fedratinib for a specified duration (e.g., 3 hours).[13]
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-STAT3 and total STAT3.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the protein bands using an appropriate imaging system.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3, which reflects the level of JAK2 inhibition.
In Vivo Efficacy Study in a Murine Model of Myeloproliferative Neoplasm
This protocol outlines a general procedure for evaluating the in vivo efficacy of Fedratinib in a mouse model of MPN.
Materials:
-
Mouse model of MPN (e.g., JAK2V617F knock-in mice or retroviral transplantation model)[14][22]
-
Fedratinib formulated for oral administration
-
Vehicle control
-
Equipment for blood collection and analysis
-
Equipment for spleen measurement
Protocol:
-
Establish the MPN model in a cohort of mice.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer Fedratinib orally once daily at a predetermined dose (e.g., 60-120 mg/kg).[23][24]
-
Monitor the mice regularly for clinical signs, body weight, and any adverse effects.
-
Collect blood samples at specified time points to analyze hematological parameters (e.g., white blood cell count, hematocrit, platelet count).
-
At the end of the study, euthanize the mice and harvest the spleens to measure their weight and size.
-
Bone marrow can also be collected for histological analysis to assess fibrosis.
-
Compare the outcomes between the Fedratinib-treated and vehicle-treated groups to evaluate efficacy.
Visualizations
Caption: Mechanism of action of Fedratinib in the JAK/STAT signaling pathway.
Caption: Typical experimental workflow for Fedratinib development.
Conclusion
Fedratinib is a valuable therapeutic agent for the treatment of myeloproliferative disorders, particularly myelofibrosis. Its selective inhibition of JAK2 effectively targets the underlying pathogenic mechanism of the disease. The provided application notes and protocols offer a framework for researchers and drug development professionals to investigate the activity and efficacy of Fedratinib and other potential JAK2 inhibitors in a systematic and reproducible manner. Careful consideration of the experimental design, including appropriate models and endpoints, is crucial for the successful evaluation of these targeted therapies.
References
- 1. Guidelines for the management of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of Myeloproliferative Neoplasms: An Integrative Approach [mdpi.com]
- 3. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fedratinib (SAR302503; TG101348) | JAK inhibitor | CAS 936091-26-8 | Buy Inrebic; SAR-302503; TG-101348 from Supplier InvivoChem [invivochem.com]
- 6. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A phase 2 randomized dose-ranging study of the JAK2-selective inhibitor fedratinib (SAR302503) in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor fedratinib (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fedratinib hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Results Of a Randomized, Double-Blind, Placebo-Controlled Phase III Study (JAKARTA) Of The JAK2-Selective Inhibitor Fedratinib (SAR302503) In Patients With Myelofibrosis (MF) | Semantic Scholar [semanticscholar.org]
- 19. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differential effects of itacitinib, fedratinib, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Lack of Specific Patent Literature for Cyclopentyl-pyridin-4-ylmethyl-amine
A comprehensive review of patent literature reveals a lack of specific patents detailing the synthesis, biological activity, or therapeutic use of the precise molecule, Cyclopentyl-pyridin-4-ylmethyl-amine, as a primary active ingredient.
While the core chemical motifs of a cyclopentyl group and a pyridin-4-ylmethyl-amine structure are present in various patented compounds, these are typically part of larger, more complex molecular architectures. The existing patent landscape focuses on these larger entities, which are often developed as inhibitors of specific biological targets for therapeutic applications.
The search for patent documents explicitly disclosing experimental data, detailed protocols, and signaling pathways for this compound did not yield any relevant results. The retrieved patents describe derivatives where the foundational structure is significantly modified to achieve desired pharmacological properties.
For instance, patent literature describes compounds such as (R)-4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine, an intermediate in the synthesis of the AKT inhibitor Ipatasertib, which incorporates a cyclopentyl ring fused to a pyrimidine. Other patents disclose broad classes of compounds, such as pyridin-2-yl-methylamine derivatives, where a cyclopentyl group is one of many possible substituents on the amine. However, these documents do not provide specific data or protocols for the simpler this compound.
Professionals seeking to work with this compound should be aware that there appears to be no direct patent precedent for this specific molecule. Consequently, detailed application notes and protocols derived from patent literature cannot be provided.
Researchers interested in this chemical space may find it more fruitful to investigate the patent literature for the broader classes of molecules that contain this substructure. Such an approach would provide insights into the types of biological targets being pursued, the synthetic strategies employed for analogous compounds, and the therapeutic areas being explored.
For future research and development involving this compound, it would be necessary to:
-
Develop and optimize novel synthetic routes.
-
Conduct comprehensive biological screening to identify potential activities and targets.
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Perform detailed in vitro and in vivo studies to establish a pharmacological profile.
Without specific patent disclosures, any investigation into the properties and applications of this compound would represent a novel area of research.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentyl-pyridin-4-ylmethyl-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopentyl-pyridin-4-ylmethyl-amine. The primary synthetic route covered is the reductive amination of 4-pyridinecarboxaldehyde with cyclopentylamine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound via reductive amination.
Question: Why is the yield of my desired product, this compound, consistently low?
Answer:
Low yields in the reductive amination of 4-pyridinecarboxaldehyde with cyclopentylamine can be attributed to several factors. Here are the most common causes and corresponding troubleshooting strategies:
-
Incomplete Imine Formation: The initial reaction between 4-pyridinecarboxaldehyde and cyclopentylamine to form the intermediate imine is a reversible equilibrium. To favor the formation of the imine, it is crucial to remove the water generated during the reaction.
-
Troubleshooting:
-
Use a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), added directly to the reaction mixture.
-
Perform the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus (e.g., toluene or benzene).
-
-
-
Inefficient Reduction of the Imine: The choice and handling of the reducing agent are critical for a successful reaction.
-
Troubleshooting:
-
Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can also reduce the starting aldehyde. It is often best to allow the imine to form first before adding the NaBH₄. The reaction is typically performed in a protic solvent like methanol or ethanol.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the starting aldehyde and can be used in a one-pot procedure where all reactants are mixed from the beginning. It is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with a catalytic amount of acetic acid.
-
Sodium Cyanoborohydride (NaBH₃CN): This is another selective reducing agent that is effective at a slightly acidic pH. However, due to the potential to generate toxic hydrogen cyanide gas, its use requires careful handling and pH control.
-
Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.
-
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction outcome.
-
Troubleshooting:
-
Temperature: Imine formation is often favored at room temperature or with gentle heating. The reduction step is typically carried out at room temperature or cooled to 0 °C to control reactivity.
-
Solvent: The choice of solvent depends on the reducing agent. Protic solvents (methanol, ethanol) are suitable for NaBH₄, while aprotic solvents (DCM, DCE, THF) are preferred for NaBH(OAc)₃.
-
pH: For imine formation, a slightly acidic pH (around 4-6) is often optimal to catalyze the reaction without deactivating the amine nucleophile. A small amount of acetic acid is commonly added as a catalyst.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Refer to the "Summary of Potential Side Reactions" table below for more details.
Question: I am observing significant amounts of unreacted 4-pyridinecarboxaldehyde and/or cyclopentylamine in my crude product. What could be the reason?
Answer:
The presence of unreacted starting materials suggests that the reaction has not gone to completion. This could be due to:
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Insufficient Reaction Time: Allow the reaction to stir for a longer period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time.
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Deactivated Reagents: Ensure that the aldehyde, amine, and reducing agent are of good quality and have not degraded.
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Poor Stoichiometry: While a 1:1 molar ratio of the aldehyde and amine is theoretically required, using a slight excess (1.1-1.2 equivalents) of the amine can sometimes help drive the reaction to completion.
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Ineffective Mixing: Ensure that the reaction mixture is being stirred efficiently to allow for proper interaction of the reactants.
Question: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Answer:
Purification challenges often arise from the presence of side products with similar polarities to the desired amine. Common impurities include:
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Unreacted Starting Materials: 4-pyridinecarboxaldehyde and cyclopentylamine.
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Intermediate Imine: If the reduction is incomplete, the imine may persist.
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Over-alkylation Product (Tertiary Amine): The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.
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Alcohol Byproduct: Reduction of the starting aldehyde (4-pyridinemethanol) by the reducing agent.
Purification Strategies:
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Acid-Base Extraction: The basic nature of the desired amine product can be exploited for purification.
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Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).
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Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.
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The unreacted aldehyde and other non-basic impurities will remain in the organic layer.
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Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
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Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the purified product.
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Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, often provides good separation. The use of a small amount of triethylamine (e.g., 1%) in the eluent can help to prevent the basic amine product from tailing on the acidic silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct method is the reductive amination of 4-pyridinecarboxaldehyde with cyclopentylamine. This is typically a one-pot reaction where the aldehyde and amine react to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agent is most suitable for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this type of transformation. It is mild, selective for the reduction of the iminium ion over the aldehyde, and can be used in a convenient one-pot procedure. Sodium borohydride (NaBH₄) is also a viable and more economical option, but may require a two-step approach where the imine is formed prior to the addition of the reducing agent to minimize the reduction of the starting aldehyde.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (4-pyridinecarboxaldehyde and cyclopentylamine). The disappearance of the starting materials and the appearance of a new, less polar spot (the product) indicate the progress of the reaction. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more detailed analysis, LC-MS can be used to identify the masses of the starting materials, intermediate, and product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed, including wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
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4-Pyridinecarboxaldehyde is an irritant.
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Cyclopentylamine is corrosive and flammable.
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Sodium borohydride and sodium triacetoxyborohydride are flammable solids and can react with water to produce flammable hydrogen gas.
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If using sodium cyanoborohydride, be aware of the risk of generating highly toxic hydrogen cyanide gas, especially under acidic conditions. All manipulations should be performed in a well-ventilated fume hood.
Summary of Potential Side Reactions
| Side Reaction/Byproduct | Chemical Structure | Expected Prevalence | Mitigation Strategy |
| Reduction of Aldehyde | 4-Pyridinemethanol | Can be significant with non-selective reducing agents like NaBH₄. | Use a milder, more selective reducing agent such as NaBH(OAc)₃. If using NaBH₄, allow sufficient time for imine formation before adding the reductant. |
| Over-alkylation | Bis((pyridin-4-yl)methyl)cyclopentylamine (Tertiary Amine) | Generally low, but can occur with an excess of the aldehyde or at elevated temperatures. | Use a slight excess of the amine (cyclopentylamine) relative to the aldehyde. Maintain a moderate reaction temperature. |
| Incomplete Reduction | N-(Pyridin-4-ylmethylene)cyclopentanamine (Imine Intermediate) | Can be significant if the reducing agent is not active or if the reaction time is too short. | Ensure the reducing agent is fresh and used in sufficient quantity. Monitor the reaction by TLC or LC-MS until the imine is consumed. |
| Hydrolysis of Imine | 4-Pyridinecarboxaldehyde and Cyclopentylamine | The imine intermediate can hydrolyze back to the starting materials in the presence of water. | Use anhydrous solvents and consider adding a dehydrating agent. |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
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4-Pyridinecarboxaldehyde
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Cyclopentylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Glacial Acetic Acid
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-pyridinecarboxaldehyde (1.0 eq).
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Dissolve the aldehyde in anhydrous DCM or DCE (approximately 10-20 mL per gram of aldehyde).
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Add cyclopentylamine (1.1 eq) to the solution, followed by glacial acetic acid (1.0-1.2 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
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Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with DCM (2 x volume of the initial organic solvent).
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Combine the organic layers and wash with brine.
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Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to afford the pure this compound.
Experimental Workflow Diagramdot
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants [label="1. Reactant Preparation\n- 4-Pyridinecarboxaldehyde\n- Cyclopentylamine\n- Anhydrous Solvent (DCM/DCE)\n- Acetic Acid"]; imine_formation [label="2. Imine Formation\n- Stir at RT for 1-2h"]; reduction [label="3. Reduction\n- Add NaBH(OAc)₃\n- Stir at RT for 12-24h"]; monitoring [label="4. Reaction Monitoring\n(TLC / LC-MS)"]; workup [label="5. Aqueous Workup\n- Quench with NaHCO₃\n- Extract with DCM\n- Wash with Brine"]; drying [label="6. Drying & Concentration\n- Dry over Na₂SO₄\n- Concentrate in vacuo"]; purification [label="7. Purification\n(Flash Column Chromatography)"]; product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reactants; reactants -> imine_formation; imine_formation -> reduction; reduction -> monitoring; monitoring -> workup [label="Reaction Complete"]; monitoring -> reduction [label="Incomplete", style=dashed]; workup -> drying; drying -> purification; purification -> product; }
Technical Support Center: Optimizing Reactions with Cyclopentyl-pyridin-4-ylmethyl-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclopentyl-pyridin-4-ylmethyl-amine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and address common challenges encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 4-pyridinecarboxaldehyde with cyclopentylamine. This one-pot reaction is typically mediated by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which offers high selectivity and good yields.[1][2]
Q2: I am observing significant amounts of a dialkylated byproduct. How can this be minimized?
A2: Dialkylation can be a notable side reaction in reductive aminations, especially with primary amines. To minimize the formation of the tertiary amine byproduct, a stepwise procedure is recommended. First, allow for the complete formation of the imine intermediate from 4-pyridinecarboxaldehyde and cyclopentylamine in a solvent like methanol. Then, add the reducing agent, such as sodium borohydride (NaBH₄), to reduce the imine.[1][2][3]
Q3: My N-alkylation reaction to produce a derivative of this compound is showing low yield. What are the potential causes?
A3: Low yields in N-alkylation reactions involving pyridine derivatives can stem from several factors. The nucleophilicity of the pyridine nitrogen can be poor, especially if there are electron-withdrawing groups present. The choice of leaving group on your alkylating agent is also critical, with the reactivity trend being I > Br > Cl > OTs. Additionally, steric hindrance on either the pyridine or the alkylating agent can slow down the reaction. The choice of solvent and base are also crucial parameters to optimize.[4]
Q4: What are the best practices for purifying this compound?
A4: Purification of this compound and related pyridine compounds is typically achieved through column chromatography on silica gel.[5] A variety of solvent systems can be employed, often involving mixtures of a non-polar solvent like hexanes or toluene with a more polar solvent such as ethyl acetate. For basic pyridine compounds, it is sometimes beneficial to add a small amount of a tertiary amine like triethylamine to the eluent to prevent tailing on the silica gel.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Imine Formation | Before adding the reducing agent, ensure the complete formation of the imine intermediate by allowing the aldehyde and amine to react for a sufficient amount of time. Monitoring the reaction by TLC or NMR can confirm imine formation. |
| Ineffective Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and mild reducing agent for this transformation.[1][2] If using a different borohydride reagent, ensure it is suitable for selective imine reduction in the presence of an aldehyde. |
| Suboptimal Solvent | 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations with NaBH(OAc)₃, generally leading to faster reaction rates compared to THF.[1][2] The reaction can also be performed in other aprotic solvents like acetonitrile or DMF.[6] |
| Incorrect Stoichiometry | Typically, a slight excess of the amine (1.05-1.1 equivalents) and a larger excess of the reducing agent (1.4-2.0 equivalents) are used relative to the aldehyde.[6] |
| Reaction Temperature Too Low | Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature. However, for less reactive substrates, gentle heating may be required. |
Issue 2: Presence of Significant Impurities After Synthesis
| Observed Impurity | Potential Cause & Solution |
| Unreacted 4-Pyridinecarboxaldehyde | This indicates incomplete reaction. Solution: Increase the reaction time, consider a more efficient solvent like DCE, or use a slight excess of the amine and reducing agent.[1][2] |
| Unreacted Cyclopentylamine | The starting amine may be in excess or the reaction has not gone to completion. Solution: Use a stoichiometric amount or a slight excess of the amine. Purification by column chromatography should effectively remove this impurity. |
| Dialkylated Product | The newly formed secondary amine is further reacting with the aldehyde. Solution: Employ a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[1][2][3] |
| Alcohol Byproduct (from aldehyde reduction) | The reducing agent is reducing the starting aldehyde. Solution: Use a more selective reducing agent like NaBH(OAc)₃, which reduces iminium ions much faster than aldehydes.[6] |
Data Presentation
The choice of solvent can significantly impact the conversion rate in reductive amination reactions. The following table summarizes the conversion of a model reductive amination reaction over time in various solvents using sodium triacetoxyborohydride.
Table 1: Effect of Solvent on Reaction Conversion Over Time
| Time (h) | Conversion (%) in TBME | Conversion (%) in CPME | Conversion (%) in DCE | Conversion (%) in CH₂Cl₂ | Conversion (%) in DMC | Conversion (%) in DMF | Conversion (%) in EtOAc | Conversion (%) in IPA | Conversion (%) in 2-MeTHF | Conversion (%) in THF |
| 0 | 0.8 | 0.5 | 0.9 | 2.1 | 0.9 | 1.6 | 0.4 | 9.1 | 0.7 | 0.0 |
| 1 | 33.9 | 69.6 | 100.0 | 99.1 | 75.2 | 6.5 | 59.7 | 77.9 | 46.6 | 26.6 |
| 2 | 62.5 | 70.9 | 100.0 | 100.0 | 81.3 | 14.2 | 71.0 | 89.5 | 60.7 | 29.1 |
| 4 | 85.1 | 82.3 | 100.0 | 100.0 | 88.5 | 25.4 | 83.2 | 95.6 | 75.8 | 35.7 |
| 6 | 92.3 | 88.9 | 100.0 | 100.0 | 92.1 | 35.1 | 89.9 | 98.2 | 83.4 | 41.2 |
| 8 | 95.7 | 92.5 | 100.0 | 100.0 | 94.3 | 43.2 | 93.5 | 99.1 | 88.6 | 46.3 |
| 24 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 | 85.6 | 100.0 | 100.0 | 100.0 | 69.8 |
Data adapted from a representative reductive amination study and may not be directly reflective of the specific reaction between 4-pyridinecarboxaldehyde and cyclopentylamine.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of the target compound using sodium triacetoxyborohydride.
Materials:
-
4-Pyridinecarboxaldehyde
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Cyclopentylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of 4-pyridinecarboxaldehyde (1 equivalent) in 1,2-dichloroethane (DCE), add cyclopentylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. rsc.org [rsc.org]
Overcoming solubility issues of Cyclopentyl-pyridin-4-ylmethyl-amine in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Cyclopentyl-pyridin-4-ylmethyl-amine.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: this compound possesses distinct structural components that dictate its solubility profile:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which generally increases solubility in polar protic solvents and aqueous acidic solutions.
-
Cyclopentyl Group: This bulky, non-polar aliphatic ring significantly contributes to the molecule's lipophilicity, leading to better solubility in non-polar organic solvents.
-
Secondary Amine: The amine group can act as both a hydrogen bond donor and acceptor, contributing to its solubility in protic solvents. It is also basic and can be protonated to form a salt, enhancing aqueous solubility.
Q2: Why am I observing poor solubility of this compound in my chosen organic solvent?
A2: Poor solubility can arise from a mismatch between the polarity of the compound and the solvent. As a molecule with both polar (pyridine, amine) and non-polar (cyclopentyl) regions, its solubility is highly dependent on the solvent's properties. For instance, it may exhibit limited solubility in highly non-polar solvents like hexanes or in highly polar, aprotic solvents if hydrogen bonding interactions are critical for solvation.
Q3: How does the pH of the solution affect the solubility of this compound?
A3: The pyridine and secondary amine groups are basic and can be protonated at lower pH. This protonation leads to the formation of a salt, which is generally more soluble in polar solvents, especially water. The predicted pKa of the pyridinic nitrogen is approximately 4.5, and the secondary amine is around 9.5. Therefore, adjusting the pH below 4.5 will likely protonate both basic centers, significantly increasing solubility in aqueous solutions. In organic solvents, the effect of pH is less direct but can be utilized in extractions by washing with an acidic aqueous solution to move the compound into the aqueous phase.
Q4: Can temperature changes affect the solubility of this compound?
A4: Yes, temperature can influence solubility. For most solids dissolving in a liquid, solubility increases with temperature. If you are observing precipitation, gently warming the solution may help to redissolve the compound. However, be cautious as excessive heat can lead to degradation. Conversely, if you are trying to crystallize the compound, lowering the temperature can induce precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Immediate precipitation upon dissolving in an organic solvent. | The compound's concentration exceeds its solubility limit in that specific solvent. | - Try a different solvent where the compound is predicted to have higher solubility (see Table 1).- Reduce the concentration of the compound.- Use a co-solvent system (e.g., a mixture of a good and a poor solvent). |
| Precipitation occurs after the addition of another reagent or during a reaction work-up. | - The reaction product may be less soluble than the starting material.- A change in the solvent composition or polarity has occurred.- The pH of the solution has shifted, affecting the compound's ionization state. | - Analyze the precipitate to confirm its identity.- If it is the desired product, this could be a method for purification by crystallization.- If it is the starting material, consider using a co-solvent or a solvent in which all components remain soluble.- For work-ups involving aqueous washes, be mindful of pH changes and their effect on solubility. |
| The compound "oils out" instead of forming a crystalline precipitate. | - The presence of impurities can inhibit crystallization.- The compound may have a low melting point or form a supersaturated solution. | - Try to purify the compound further (e.g., by column chromatography).- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Use an anti-solvent (a solvent in which the compound is insoluble) to slowly precipitate the compound. |
| Difficulty preparing a concentrated stock solution. | The compound has limited solubility in the chosen solvent for the stock solution. | - Prepare the stock solution in a solvent with high solubilizing power, such as DMSO or DMF (see Table 1).- Use gentle heating and sonication to aid dissolution.- Prepare a less concentrated stock solution if high concentrations are not essential for the experiment. |
Predicted Physicochemical Properties
To provide a quantitative basis for troubleshooting, the physicochemical properties of this compound were predicted using cheminformatics tools.
| Property | Predicted Value |
| Molecular Weight | 190.29 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.3 |
| Aqueous Solubility (LogS) | -2.5 (corresponding to ~0.2 mg/mL) |
| pKa (most basic - pyridine) | 4.5 |
| pKa (most basic - amine) | 9.5 |
Predicted Solubility in Common Organic Solvents
The following table provides a qualitative and semi-quantitative prediction of the solubility of this compound in various organic solvents at room temperature.
Table 1: Predicted Solubility of this compound
| Solvent | Polarity Index | Predicted Solubility | Predicted Concentration Range (mg/mL) |
|---|---|---|---|
| Hexane | 0.1 | Very Low | < 1 |
| Toluene | 2.4 | Low | 1 - 10 |
| Dichloromethane (DCM) | 3.1 | Moderate | 10 - 50 |
| Ethyl Acetate | 4.4 | Low to Moderate | 5 - 25 |
| Acetonitrile (ACN) | 5.8 | Moderate | 10 - 50 |
| Ethanol | 4.3 | High | > 100 |
| Methanol | 5.1 | High | > 100 |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High | > 200 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | > 200 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Solvent Selection: Choose a solvent in which this compound has high solubility, such as DMSO or DMF.
-
Calculation: Determine the mass of the compound required to achieve the desired concentration in the chosen volume of solvent.
-
Dissolution: Accurately weigh the compound and transfer it to a suitable volumetric flask. Add a portion of the solvent and swirl to dissolve the compound. Gentle heating or sonication can be used to expedite dissolution.
-
Final Volume: Once the compound is fully dissolved, add the solvent to the final volume mark.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2: Enhancing Solubility with a Co-Solvent System
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Initial Dissolution: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., DMSO).
-
Titration: Slowly add a "poor" solvent (the desired final solvent system) in which the compound is less soluble, while vigorously stirring.
-
Observation: Monitor for any signs of precipitation. The point at which the solution becomes cloudy is the saturation point.
-
Optimization: Experiment with different ratios of the good and poor solvents to find the optimal co-solvent mixture that keeps the compound in solution at the desired concentration.
Protocol 3: pH Modification to Improve Aqueous Solubility
-
Suspension: Suspend the this compound in the desired aqueous buffer.
-
Acidification: Slowly add a dilute acid (e.g., 1 M HCl) dropwise while monitoring the pH and observing the dissolution of the solid.
-
Endpoint: Continue adding acid until the compound is fully dissolved. Note the final pH of the solution.
-
Caution: Ensure that the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
Visual Troubleshooting and Workflow Diagrams
Caption: A logical workflow for troubleshooting common solubility issues.
Caption: A general experimental workflow for assessing compound solubility.
Optimization of reaction temperature for Cyclopentyl-pyridin-4-ylmethyl-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopentyl-pyridin-4-ylmethyl-amine. The primary focus is on the optimization of reaction temperature for the reductive amination of 4-pyridinecarboxaldehyde with cyclopentylamine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and efficient method for the synthesis of this compound is through a reductive amination reaction. This process typically involves the reaction of 4-pyridinecarboxaldehyde with cyclopentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q2: What is the critical role of temperature in this reaction?
Reaction temperature is a critical parameter in the reductive amination process. It directly influences the rate of both imine formation and its subsequent reduction. An optimal temperature ensures a reasonable reaction rate while minimizing the formation of byproducts.
Q3: What are the typical reducing agents used for this synthesis?
A variety of reducing agents can be employed for reductive amination. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can influence the optimal reaction temperature and conditions. For instance, NaBH₄ is a stronger reducing agent and might require lower temperatures, while NaBH(OAc)₃ is milder and often used at room temperature.
Q4: What are the potential byproducts, and how does temperature affect their formation?
Common byproducts in reductive amination include the over-alkylation of the amine to form a tertiary amine and the reduction of the starting aldehyde to the corresponding alcohol.[1] Higher temperatures can sometimes accelerate these side reactions.[2] Therefore, optimizing the temperature is crucial for maximizing the yield of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation: The initial condensation of the aldehyde and amine is an equilibrium process. 2. Decomposition of reagents: Starting materials or the reducing agent may have degraded. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[3] | 1. Optimize imine formation: Consider pre-forming the imine before adding the reducing agent. This can sometimes be facilitated by the removal of water, for example, by using a Dean-Stark apparatus or adding molecular sieves. 2. Use fresh reagents: Ensure the purity and activity of the 4-pyridinecarboxaldehyde, cyclopentylamine, and the reducing agent. 3. Gradually increase temperature: Incrementally increase the reaction temperature (e.g., in 10-20°C intervals) and monitor the reaction progress by TLC or LC-MS to find the optimal range.[3] |
| Incomplete Reaction (Presence of Starting Materials) | 1. Insufficient reaction time. 2. Low reaction temperature. [3] 3. Inactivated reducing agent. | 1. Extend the reaction time: Monitor the reaction over a longer period. 2. Increase reaction temperature: As with low yield, a higher temperature may be required to drive the reaction to completion.[3] 3. Add fresh reducing agent: If the reaction stalls, a fresh portion of the reducing agent may be necessary. |
| Formation of Byproducts (e.g., Alcohol from Aldehyde Reduction) | 1. Reaction temperature is too high. [2] 2. Reducing agent is too reactive for the chosen conditions. 3. Delayed addition of the reducing agent. | 1. Lower the reaction temperature: This can help to favor the desired reductive amination pathway over the simple reduction of the aldehyde.[2] 2. Use a milder reducing agent: Consider switching from NaBH₄ to NaBH(OAc)₃, which is known for its selectivity in reductive aminations.[4] 3. Add the reducing agent concurrently with the reactants or shortly after mixing: This can help to trap the imine as it is formed. |
| Difficulty in Product Isolation | 1. Formation of emulsions during workup. 2. Product remains in the aqueous layer as a salt. | 1. Adjust the pH of the aqueous layer: Careful adjustment of the pH with an appropriate acid or base can help to break emulsions. 2. Ensure the aqueous layer is sufficiently basic before extraction: The amine product will be protonated under acidic conditions and will not be extracted into an organic solvent. Basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a pH > 10 before extraction. |
Data on Reaction Temperature Optimization
| Temperature Range | Expected Outcome | Potential Issues |
| Low (e.g., 0 - 25°C) | Slower reaction rate, potentially higher selectivity. | Incomplete reaction, long reaction times. |
| Moderate (e.g., 25 - 75°C) | Generally a good starting point for optimization. Balances reaction rate and selectivity.[3] | May still be too slow for some substrate combinations. |
| High (e.g., > 75°C) | Faster reaction rate. | Increased risk of byproduct formation (e.g., over-alkylation, aldehyde reduction).[1][2] Potential for reagent decomposition. |
General Experimental Protocol
Disclaimer: This is a representative protocol and may require optimization for your specific experimental setup.
Materials:
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4-Pyridinecarboxaldehyde
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Cyclopentylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM) or another suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM) is added cyclopentylamine (1.1 eq).
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The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
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Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.
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The reaction is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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If the reaction is sluggish, the temperature can be gently increased to 40°C.
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Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
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The layers are separated, and the aqueous layer is extracted with DCM (3x).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Troubleshooting Workflow for Temperature Optimization
Caption: Troubleshooting workflow for temperature optimization.
References
Preventing byproduct formation in Cyclopentyl-pyridin-4-ylmethyl-amine reactions
Technical Support Center: Cyclopentyl-pyridin-4-ylmethyl-amine Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, primarily focusing on the prevention of byproduct formation during reductive amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction used to synthesize this compound?
The most common and efficient method is the reductive amination of 4-pyridinecarboxaldehyde with cyclopentylamine. This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2] This method is favored in green chemistry due to its one-pot nature and mild reaction conditions.[1]
Q2: What is the most common byproduct in this reaction and why does it form?
The most prevalent byproduct is a tertiary amine, formed when the desired secondary amine product (this compound) reacts with a second molecule of 4-pyridinecarboxaldehyde.[3][4] This subsequent reaction forms a new iminium ion, which is then reduced to the tertiary amine. This process is often referred to as double alkylation or bis-amination.
Q3: How does pH affect the reductive amination process?
The pH of the reaction is critical. Mildly acidic conditions (pH 4-5) are optimal for the initial formation of the imine intermediate.[4] At this pH, the carbonyl oxygen of the aldehyde is protonated, which accelerates the nucleophilic attack by the amine. However, if the solution is too acidic, the primary amine nucleophile becomes protonated into its non-nucleophilic ammonium salt, halting the reaction.[4] Conversely, non-acidic conditions can help suppress the formation of the tertiary amine byproduct.[3]
Q4: Which reducing agents are recommended for this synthesis?
Specialized reducing agents that selectively reduce imines in the presence of carbonyls are highly recommended to minimize byproducts.
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Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a mild and highly selective reducing agent for reductive aminations. It is less likely to reduce the starting aldehyde compared to other borohydrides.[1]
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Sodium Cyanoborohydride (NaBH₃CN): This is another common choice that is effective at reducing imines under mildly acidic conditions.[4] Care must be taken due to the potential toxicity of cyanide byproducts.
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Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can reduce both the starting aldehyde and the intermediate imine.[1][5] Its use requires careful control of reaction conditions, such as the pre-formation of the imine, to be effective.
Troubleshooting Guide
Problem: I am observing a significant amount of the tertiary amine byproduct (approx. 50/50 ratio with my desired product). How can I minimize its formation?
This is the most common issue encountered. The formation of the tertiary amine competes with the formation of your desired secondary amine.
Solutions:
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Modify Reaction Stoichiometry: Use a large excess of the primary amine (cyclopentylamine). This statistically favors the reaction of the aldehyde with the primary amine over the newly formed secondary amine.
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Adopt a Stepwise Procedure: Instead of a one-pot reaction, first form the imine and then introduce the reducing agent.[3][5] Monitor the imine formation via TLC or LC-MS until the starting aldehyde is consumed. This minimizes the time the secondary amine product is exposed to the aldehyde in the presence of the reducing agent.[3]
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Optimize the Reducing Agent and Conditions:
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Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[1]
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Perform the reaction under neutral or non-acidic conditions, which can suppress the second amination step.[3]
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Consider forming a buffer in situ (e.g., with acetic acid and triethylamine) to maintain optimal pH for imine formation without being overly acidic.[3]
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Problem: The reaction is very slow or does not proceed to completion.
Solutions:
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Verify pH: Ensure the reaction medium is mildly acidic (pH 4-5) to facilitate imine formation. If conditions are neutral or basic, the initial condensation of the amine and aldehyde will be slow.[4] A small amount of acetic acid is often used for this purpose.[3]
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Remove Water: The formation of the imine from the hemiaminal intermediate is a dehydration step. Adding a dehydrating agent like powdered 4Å molecular sieves can drive the equilibrium towards the imine, thereby increasing the overall reaction rate.[3]
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Consider a Lewis Acid Catalyst: For sluggish reactions, a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to activate the aldehyde towards nucleophilic attack by the amine.[3][4] Note that this can complicate the workup procedure.
Problem: How can I effectively monitor the reaction to know the optimal time to stop it?
Solution:
Close monitoring is key to preventing byproduct formation, especially when using less selective reducing agents.
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Thin-Layer Chromatography (TLC): Use TLC to track the disappearance of the starting aldehyde. Once the aldehyde spot is gone, the initial imine formation is complete.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, use LC-MS. This allows you to observe the disappearance of starting materials and the appearance of the desired secondary amine product. Critically, it also allows you to detect the onset of tertiary amine byproduct formation.[3] Quenching the reaction as soon as a significant byproduct peak appears can maximize the yield of the desired product.
Data Presentation: Comparison of Reaction Strategies
The following table summarizes various strategies to control the reductive amination of 4-pyridinecarboxaldehyde and cyclopentylamine.
| Strategy | Key Reagents/Conditions | Advantages | Disadvantages | Primary Byproduct Risk |
| One-Pot Direct Amination | Aldehyde, Amine, and Reductant mixed together | Operationally simple, time-efficient.[1] | High risk of over-alkylation if not carefully controlled. | High |
| Stepwise (Indirect) Amination | 1. Aldehyde + Amine (with sieves). 2. Add Reductant. | Significantly reduces tertiary amine byproduct.[3][5] | More steps, longer reaction time. | Low to Moderate |
| Selective Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High selectivity for imine reduction, mild conditions.[1] | Higher cost compared to NaBH₄. | Low |
| pH Control | Mildly acidic (e.g., Acetic Acid) | Optimizes rate of imine formation.[4] | Can promote byproduct formation if not balanced. | Moderate |
| Alternative Reduction | Raney Nickel with H₂ (Parr shaker) | Does not produce tertiary amines in the absence of acid.[3] | Requires specialized high-pressure equipment. | Very Low |
Experimental Protocols
Protocol 1: Stepwise Reductive Amination using Sodium Borohydride
This protocol prioritizes the selective formation of the secondary amine by pre-forming the imine.
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Imine Formation:
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To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in an anhydrous solvent (e.g., methanol or dichloromethane), add cyclopentylamine (1.1 - 1.5 eq).
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Add activated 4Å molecular sieves to the mixture to absorb the water produced.[3]
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Stir the reaction at room temperature and monitor the consumption of the aldehyde by TLC or LC-MS. This step can take from 1 hour to overnight.
-
-
Reduction:
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Once the aldehyde is consumed, cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is fully consumed (as monitored by TLC/LC-MS).
-
-
Workup and Purification:
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Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Filter off the molecular sieves.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel.
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Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a more direct, one-pot method that relies on the selectivity of the reducing agent.
-
Reaction Setup:
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In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1.0 eq) and cyclopentylamine (1.2 eq) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
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Stir the mixture for 20-30 minutes at room temperature to allow for initial hemiaminal/imine formation.
-
-
Reduction:
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Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the mixture in one portion.
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Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Stir vigorously until gas evolution ceases.
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Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product via column chromatography.
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Visualizations
Caption: Reaction scheme showing the desired pathway to the secondary amine and the side reaction to the tertiary amine byproduct.
Caption: A troubleshooting flowchart for minimizing tertiary amine byproduct formation in the reaction.
Caption: A generalized workflow for the stepwise synthesis of this compound.
References
Troubleshooting guide for Cyclopentyl-pyridin-4-ylmethyl-amine based synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Cyclopentyl-pyridin-4-ylmethyl-amine, a crucial process for researchers and professionals in drug development. The primary synthetic route discussed is the reductive amination of 4-pyridinecarboxaldehyde with cyclopentylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot reductive amination. This reaction involves the condensation of 4-pyridinecarboxaldehyde and cyclopentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.
Q2: Why is Sodium Triacetoxyborohydride (STAB) the preferred reducing agent?
A2: STAB is favored because it is a mild and selective reducing agent that is particularly effective for reductive aminations.[1] It readily reduces the intermediate iminium ion but is slow to react with the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct. Its use in aprotic solvents also simplifies the reaction work-up.
Q3: What are the typical solvents used for this reaction?
A3: Aprotic solvents are generally used for reductive aminations with STAB. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. Tetrahydrofuran (THF) can also be employed. It is crucial to use anhydrous solvents as STAB is sensitive to moisture.
Q4: What are the potential side products in this synthesis?
A4: Potential side products include the formation of a tertiary amine through over-alkylation of the product, the reduction of 4-pyridinecarboxaldehyde to 4-pyridylmethanol, and unreacted starting materials. In some cases, N-cyclopentyliminocyclopentane has been observed as an intermediate in similar reactions.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common TLC stain for amines is ninhydrin, which will show the product but not the starting aldehyde. LC-MS is particularly useful for tracking the consumption of starting materials and the formation of the product and any byproducts.
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded reducing agent (STAB).2. Presence of water in the reaction mixture.3. Incomplete imine formation.4. Low reaction temperature. | 1. Use a fresh, unopened bottle of STAB or test the activity of the current batch.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Add a catalytic amount of acetic acid to promote imine formation.4. If the reaction is sluggish at room temperature, gently heat to 40-50°C. |
| Formation of Significant Amount of 4-pyridylmethanol | 1. Use of a non-selective reducing agent (e.g., sodium borohydride) before imine formation.2. Contamination of STAB with more reactive borohydride species. | 1. Ensure STAB is added after or concurrently with the aldehyde and amine. If using a two-step procedure with NaBH4, allow sufficient time for imine formation before adding the reducing agent.2. Use high-purity STAB from a reliable supplier. |
| Presence of Tertiary Amine Byproduct | Over-alkylation of the desired secondary amine with another molecule of 4-pyridinecarboxaldehyde. | 1. Use a slight excess of cyclopentylamine (1.1-1.2 equivalents) relative to the aldehyde.2. Add the aldehyde slowly to the mixture of the amine and STAB to maintain a low concentration of the aldehyde. |
| Unreacted Starting Materials Remain | 1. Insufficient amount of reducing agent.2. Short reaction time.3. Steric hindrance or poor nucleophilicity of the amine. | 1. Use a slight excess of STAB (1.2-1.5 equivalents).2. Allow the reaction to stir for a longer period (e.g., overnight).3. While less of an issue with cyclopentylamine, for less reactive amines, adding a Lewis acid catalyst like Ti(Oi-Pr)4 can be beneficial.[1] |
| Difficult Purification | The product is a polar amine, which can be challenging to separate from polar byproducts and residual reagents. | 1. Perform an acidic work-up: extract the reaction mixture with dilute HCl to move the amine product to the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer with NaOH and extract the product with an organic solvent.2. Column chromatography on silica gel using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) with a small amount of a basic modifier (e.g., triethylamine or ammonia) can be effective. |
Experimental Protocols
Key Experiment: Reductive Amination for the Synthesis of this compound
Materials:
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4-Pyridinecarboxaldehyde
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Cyclopentylamine
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM), anhydrous
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Acetic Acid (optional, catalytic)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-pyridinecarboxaldehyde (1.0 equivalent).
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Dissolve the aldehyde in anhydrous dichloromethane (DCM).
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Add cyclopentylamine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate this step.
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In a separate flask, suspend sodium triacetoxyborohydride (STAB) (1.5 equivalents) in anhydrous DCM.
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Slowly add the STAB suspension to the aldehyde/amine mixture. The reaction is typically exothermic.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is generally complete within 3-12 hours.
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Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with DCM (2 x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine).
Visualizations
Experimental Workflow
References
Impact of catalyst choice on Cyclopentyl-pyridin-4-ylmethyl-amine reactivity
Welcome to the technical support center for the synthesis of Cyclopentyl-pyridin-4-ylmethyl-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is through reductive amination. This reaction involves the condensation of cyclopentanecarboxaldehyde and pyridin-4-ylmethanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q2: Which catalysts are typically used for the reductive amination to form this compound?
The choice of catalyst, specifically the reducing agent, is crucial for the success of the reductive amination. The most commonly used reagents are borohydride-based compounds. These include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][2] Each has distinct advantages and disadvantages in terms of reactivity, selectivity, and safety.
Q3: How does the choice of catalyst impact the reaction?
The catalyst choice significantly influences the reaction's efficiency, selectivity, and the formation of byproducts.[2]
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Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often preferred for one-pot reactions as it does not readily reduce the starting aldehyde.[3][4]
-
Sodium cyanoborohydride (NaBH₃CN) is also highly selective for the imine over the carbonyl group but is toxic due to the potential release of hydrogen cyanide.[5][6]
-
Sodium borohydride (NaBH₄) is a more powerful and less expensive reducing agent, but its lack of selectivity can lead to the reduction of the starting aldehyde, necessitating a two-step procedure where the imine is formed before the addition of the reducing agent.[7][8]
Q4: Are there any specific challenges associated with the pyridine ring in this reaction?
Yes, the basicity of the pyridine nitrogen can sometimes interfere with the reaction. It can be protonated under acidic conditions, which are often used to promote imine formation, potentially affecting its solubility and reactivity. Careful control of the reaction pH is therefore important.
Catalyst Comparison for Reductive Amination
The selection of the appropriate reducing agent is critical for a successful reductive amination. The table below summarizes the properties and typical reaction conditions for the most common catalysts.
| Catalyst (Reducing Agent) | Formula | Key Characteristics | Typical Solvents | Additives | Safety Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective for imines/iminium ions; suitable for one-pot reactions; good for a wide range of substrates.[3][4] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[1] | Acetic acid (to catalyze imine formation) | Moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines/iminium ions; stable in acidic conditions.[5][6] | Methanol (MeOH), Ethanol (EtOH) | Acetic acid (to control pH) | Highly Toxic . Can release HCN gas, especially in strong acid.[6] |
| Sodium Borohydride | NaBH₄ | Strong reducing agent; reduces aldehydes and ketones; requires a two-step process for good selectivity.[7] | Methanol (MeOH), Ethanol (EtOH) | None typically required for reduction | Flammable solid; reacts with water to produce hydrogen gas. |
Detailed Experimental Protocol
This protocol details the synthesis of this compound via reductive amination using sodium triacetoxyborohydride, which is often the preferred reagent due to its selectivity and safety profile.[4]
Materials:
-
Cyclopentanecarboxaldehyde
-
Pyridin-4-ylmethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanecarboxaldehyde (1.0 eq.).
-
Dissolve the aldehyde in anhydrous DCE (approximately 5-10 mL per mmol of aldehyde).
-
Add pyridin-4-ylmethanamine (1.0-1.2 eq.) to the solution.
-
Add glacial acetic acid (1.0 eq.) to catalyze the imine formation.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine by TLC or LC-MS if desired.
-
-
Reduction:
-
To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM or DCE.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
-
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Possible Cause: Incomplete imine formation.
-
Solution: Ensure all reagents and solvents are anhydrous. Water can inhibit imine formation. Increase the reaction time for imine formation or consider gentle heating (e.g., 40-50 °C). The addition of a dehydrating agent like molecular sieves can also be beneficial.
-
-
Possible Cause: Deactivated reducing agent.
-
Solution: Sodium triacetoxyborohydride is moisture-sensitive.[1] Use a fresh bottle or ensure it has been stored properly.
-
-
Possible Cause: Incorrect stoichiometry.
-
Solution: Verify the molar equivalents of all reagents. A slight excess of the amine and reducing agent can sometimes improve yields.
-
Problem 2: Presence of Unreacted Starting Materials
-
Possible Cause: Insufficient reaction time.
-
Solution: Monitor the reaction by TLC or LC-MS and allow it to proceed until the limiting reagent is consumed.
-
-
Possible Cause: Inefficient stirring.
-
Solution: Ensure vigorous stirring, especially if the reaction mixture is heterogeneous.
-
Problem 3: Formation of Side Products (e.g., Alcohol from Aldehyde Reduction)
-
Possible Cause: Use of a non-selective reducing agent in a one-pot reaction.
-
Possible Cause: Over-alkylation of the amine.
-
Solution: This is less common in reductive amination compared to direct alkylation but can occur if the product amine reacts with the remaining aldehyde. Use a 1:1 stoichiometry of the aldehyde and amine. A stepwise procedure can also help.[7]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in reductive amination.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
Stability issues of Cyclopentyl-pyridin-4-ylmethyl-amine under acidic/basic conditions
Technical Support Center: Stability of Cyclopentyl-pyridin-4-ylmethyl-amine
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to degradation under acidic, basic, oxidative, and photolytic stress conditions. The secondary amine and the pyridine ring are the most likely sites for chemical reactions leading to degradation products. Understanding the intrinsic stability of the molecule is crucial for developing stable formulations and ensuring the accuracy of analytical methods.[1][2]
Q2: What are forced degradation studies and why are they important for this compound?
A2: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[2][3] These studies are critical for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods.[4]
-
Understanding the intrinsic stability of the molecule, which informs formulation development and storage conditions.[1]
Q3: Under what conditions is this compound likely to be most unstable?
A3: Based on the general behavior of similar amine and pyridine-containing compounds, this compound is expected to be most susceptible to degradation under strong acidic and oxidative conditions. Acidic conditions can lead to hydrolysis or other acid-catalyzed reactions. The amine group can be a target for oxidation.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: The most common and recommended technique for stability testing is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), coupled with a UV or photodiode array (PDA) detector.[2][4] This method is effective for separating the parent compound from its degradation products and quantifying them.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Acidic Condition Testing
-
Problem: You observe a rapid loss of the parent peak corresponding to this compound when subjecting it to acidic stress conditions (e.g., 0.1 M HCl).
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step High Acid Concentration: The concentration of the acid may be too harsh, leading to excessively rapid degradation. Reduce the acid concentration (e.g., to 0.01 M HCl) or shorten the exposure time to achieve a target degradation of 5-20%. Elevated Temperature: High temperatures in conjunction with acidic conditions will accelerate degradation. Conduct the initial stress testing at a lower temperature (e.g., room temperature) before attempting accelerated conditions at elevated temperatures. Hydrolytic Instability: The molecule may be inherently unstable in acidic environments, a characteristic of some amine compounds.[5] This is an important finding for the compound's stability profile. Characterize the degradation products to understand the reaction pathway. This information is valuable for formulation development to ensure the drug is protected from acidic environments.
Issue 2: Inconsistent or Irreproducible Results in Basic Condition Testing
-
Problem: You are seeing variable degradation rates for this compound under basic conditions (e.g., 0.1 M NaOH).
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step CO2 Absorption: Basic solutions can absorb atmospheric carbon dioxide, altering the pH and potentially leading to the formation of carbonates, which can affect the reaction. Prepare fresh basic solutions before each experiment and consider performing the experiment under an inert atmosphere (e.g., nitrogen). Oxidative Degradation: In addition to basic hydrolysis, the compound may be undergoing oxidation, which can be catalyzed by trace metals or initiated by atmospheric oxygen. Degas the solvent and consider adding a small amount of an antioxidant to a parallel sample to see if it inhibits degradation, which would suggest an oxidative pathway. Analyte Concentration: The degradation kinetics might be concentration-dependent. Ensure that the initial concentration of this compound is consistent across all experiments.
Issue 3: Appearance of Multiple Unknown Peaks in the Chromatogram
-
Problem: After stress testing, your HPLC chromatogram shows several new, unidentified peaks in addition to the parent compound.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step Multiple Degradation Pathways: The stress conditions may be inducing several different degradation reactions simultaneously. Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[4] This can help in elucidating the degradation pathway. Interaction with Excipients (for drug product): If you are testing a formulated product, the active ingredient may be reacting with excipients. Conduct forced degradation studies on the pure drug substance and a placebo formulation to identify interactions. Insufficient Chromatographic Resolution: The analytical method may not be adequately separating all degradation products from each other or from the parent peak. Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, or temperature to achieve better separation.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic conditions.
1. Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water and acetonitrile
-
Suitable buffer for mobile phase
2. Equipment:
-
Calibrated HPLC system with UV/PDA detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatic water bath or oven
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution to separate flasks.
-
Add an equal volume of 0.1 M HCl to one flask and 1 M HCl to another.
-
Maintain the flasks at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M NaOH or 1 M NaOH) and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and 1 M NaOH as the stress agents.
-
Neutralize the withdrawn aliquots with an equivalent amount of acid (e.g., 0.1 M HCl or 1 M HCl).
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation for each condition and time point.
-
Summary of Forced Degradation Conditions
The following table summarizes typical starting conditions for forced degradation studies as recommended by regulatory guidelines.[3]
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Up to 72 hours |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Up to 72 hours |
| Oxidation | 3% to 30% H₂O₂ | Up to 24 hours |
| Thermal | 60°C to 80°C | Up to 48 hours |
| Photolytic | 1.2 million lux hours and 200 W h/m² | As per ICH Q1B |
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.
Caption: A typical workflow for a forced degradation study.
Caption: A logical diagram for troubleshooting unexpected degradation results.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. ijsdr.org [ijsdr.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted Cyclopentyl-pyridin-4-ylmethyl-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Cyclopentyl-pyridin-4-ylmethyl-amine from product mixtures. The guidance focuses on common laboratory techniques and addresses specific challenges that may be encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most direct method for removing unreacted this compound from my organic product mixture?
A1: The most common and straightforward method is an acid-base extraction .[1][2] This technique leverages the basicity of the amine. By washing the organic solution containing your reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic amine is protonated, forming a water-soluble ammonium salt.[3][4][5] This salt then partitions into the aqueous layer, effectively removing it from your desired product which remains in the organic layer. The amine can be recovered from the aqueous layer by basification if needed.[3][4]
Q2: My desired product is sensitive to acidic conditions. What are some alternative removal strategies?
A2: If your product is acid-labile, you have several options that avoid acidic workups:
-
Aqueous Copper (II) Sulfate Wash: A wash with an aqueous solution of 10% copper (II) sulfate can effectively remove the amine.[5] The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[5] A successful extraction is often indicated by a color change in the aqueous layer from blue to purple.[5]
-
Flash Chromatography on Amine-Functionalized Silica: Standard silica gel is acidic and can cause poor separation of basic amines.[6][7] Using an amine-functionalized silica column (e.g., KP-NH) provides a more inert surface, preventing strong interactions and allowing for better separation with standard solvent systems like hexane/ethyl acetate.[7]
-
Selective Crystallization: In some cases, crystallization can be used. A newer technique, Selective Ammonium Carbamate Crystallization (SACC), uses CO2 to reversibly form a carbamate salt with the primary amine, which may have distinct solubility profiles allowing for its separation by crystallization.[8]
Q3: I am attempting flash chromatography on standard silica gel, but the amine is streaking badly or not eluting properly. How can I fix this?
A3: This is a common issue caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.[6] To resolve this, you can modify your mobile phase by adding a small amount of a competing base, such as triethylamine (typically 0.1-1%) or ammonium hydroxide.[6] This additive "neutralizes" the acidic sites on the silica, allowing the amine to travel through the column more effectively and resulting in better peak shapes.
Q4: My product is also quite polar, making chromatographic separation from the starting amine difficult. What should I consider?
A4: For separating polar compounds, reversed-phase chromatography can be an effective alternative.[6] In this technique, basic amines are often best separated when the mobile phase pH is alkaline.[6] This ensures the amine is in its neutral, free-base form, which increases its retention on the nonpolar stationary phase and can improve separation from other polar components.[6]
Q5: Can I use recrystallization to purify my product away from the unreacted amine?
A5: Recrystallization can be a powerful purification technique, but amines can sometimes be challenging to crystallize and may separate as an oil ("oiling out").[9] A useful strategy is to convert the amine into a salt by treating it with an acid.[10] For example, adding HCl in an organic solvent like ether can precipitate the amine as its hydrochloride salt, which often has much better crystallization properties than the free base.[10]
Method Comparison
| Purification Method | Principle of Separation | Key Advantages | Key Disadvantages | Best Suited For |
| Acid-Base Extraction | Differential solubility of the neutral amine vs. its protonated salt form.[1][3] | Fast, inexpensive, and highly effective for large scales. | Not suitable for acid-sensitive products. Can lead to emulsions. | Removing basic impurities from neutral or acidic products that are stable to acid. |
| Aqueous CuSO₄ Wash | Complexation of the amine with copper (II) ions, rendering it water-soluble.[5] | A good alternative for acid-sensitive products. | May not be as efficient as acid extraction for high concentrations of amine. | Situations where mild, non-acidic conditions are required. |
| Normal-Phase Chromatography (Modified) | Adsorption chromatography on silica gel, with a basic modifier in the eluent to improve peak shape.[6] | High resolution is possible. Widely available technique. | Requires optimization of the mobile phase. Potential for product loss on the column. | Isolating products with different polarities from the amine. |
| Amine-Functionalized Chromatography | Chromatography on a column where the stationary phase is chemically modified with amine groups.[7] | Excellent peak shape without mobile phase modifiers. Simplified method development.[7] | Specialized columns are more expensive than standard silica. | Difficult separations where standard silica fails. |
| Recrystallization (as a salt) | Difference in solubility between the desired product and the amine salt in a given solvent system.[10] | Can yield very high purity material. Cost-effective at scale. | Can be time-consuming to develop a suitable solvent system. Risk of "oiling out".[9] | Final purification step when the product and impurity have different crystallization properties. |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting periodically.
-
Separation: Allow the layers to separate completely. The protonated this compound hydrochloride salt will be in the upper aqueous layer (if the organic solvent is denser than water) or the lower aqueous layer (if the organic solvent is less dense).[3]
-
Collection: Drain the organic layer containing the purified product. Discard the aqueous layer (or save it for amine recovery).
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
-
Column Selection: Choose an appropriately sized pre-packed amine-functionalized silica cartridge based on the scale of the crude mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel or the amine-functionalized silica for dry loading, which often yields better results.
-
Mobile Phase: Prepare a suitable mobile phase, typically a gradient of ethyl acetate in hexanes. Unlike standard silica, no triethylamine or ammonia additive is needed.[7]
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Elution: Load the sample and begin the elution, gradually increasing the polarity of the mobile phase. Monitor the separation using a detector (e.g., UV) or by collecting fractions and analyzing them by TLC.
-
Collection and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purification Workflow
Caption: Decision workflow for selecting a purification method.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Video: Extraction - Concept [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. Workup [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: LC-MS Analysis of Cyclopentyl-pyridin-4-ylmethyl-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cyclopentyl-pyridin-4-ylmethyl-amine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its LC-MS analysis?
A1: Understanding the analyte's structure is critical. This compound is a small polar, basic compound. Key features include:
-
Pyridine Ring: A basic nitrogen-containing heterocycle. The pyridine nitrogen is basic and will be protonated (positively charged) at a pH below its pKa (~5-6).
-
Secondary Amine: Another basic functional group that will be protonated at low to neutral pH.
-
Polarity: The presence of two basic nitrogen atoms makes the molecule polar, especially in its protonated form.
-
Hydrophobicity: The cyclopentyl group provides some hydrophobic character.
This combination of properties means the analyte's retention and peak shape will be highly dependent on mobile phase pH. Its basicity makes it prone to strong, undesirable interactions with acidic silanol groups on standard silica-based columns, often leading to poor peak shape.[1][2]
Q2: What is the expected mass of my compound and what adducts should I look for in the mass spectrometer?
A2: this compound (C11H16N2) has a monoisotopic mass of 176.1313 Da . Given its basic nature, it will readily ionize in positive electrospray ionization (ESI+) mode.
-
Primary Ion: The most abundant ion should be the protonated molecule, [M+H]⁺ at m/z 177.1386 .
-
Common Adducts: It is also common to see adducts with salts present in the mobile phase or sample. Look for sodium [M+Na]⁺ (m/z 199.1206) and potassium [M+K]⁺ (m/z 215.0945) adducts, though these are typically less intense than the protonated molecule if the mobile phase is properly acidified.[3]
Q3: What are the recommended initial LC-MS conditions for this compound?
A3: A good starting point involves selecting conditions that favor good peak shape for a basic, polar compound and efficient ionization.
-
LC Mode: Either Reverse-Phase (RP) on a modern, base-deactivated column or Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended. HILIC is often a better choice for polar compounds that show poor retention in RP.[4][5]
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+) is the clear choice due to the basic nature of the analyte.
-
Mobile Phase: Use LC-MS grade solvents. For RP, a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a standard starting point.[6][7][8] For HILIC, a mobile phase of 95% acetonitrile with an aqueous buffer is typical.[9]
Chromatography Troubleshooting Guide
Q4: Why am I seeing severe peak tailing for my analyte?
A4: Peak tailing for basic compounds like this compound is most commonly caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (-Si-O⁻) on the surface of the silica-based column packing material.[2]
Solutions:
-
Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid, pH ~2.8) ensures that the surface silanol groups are protonated (-Si-OH) and neutral, minimizing these unwanted interactions.[2][6]
-
Use a Modern, End-Capped Column: Select a high-purity silica column that is thoroughly end-capped or utilizes a hybrid particle technology. These columns have fewer accessible silanol groups, leading to significantly improved peak shape for basic compounds.
-
Use a Higher pH Mobile Phase with a Suitable Column: An alternative approach is to use a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) with a pH-stable column (e.g., hybrid or polymer-based). At high pH, the analyte is neutral, and the silanol groups are charged, but the strong ionic interaction is eliminated.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different selectivity, such as a phenyl or embedded polar group (EPG) phase, may be beneficial.
Caption: Troubleshooting workflow for poor peak shape.
Q5: My analyte has very little or no retention on a C18 column. What should I do?
A5: This is a common issue for small, polar molecules. The hydrophobic interaction with the C18 stationary phase is insufficient to retain the analyte, causing it to elute at or near the void volume.
Solutions:
-
Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component (Mobile Phase A) at the start of your gradient. However, be aware of "phase dewetting" or "phase collapse" on traditional C18 columns if the organic content is below 5% for extended periods.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[10] It uses a polar stationary phase (like bare silica or an amide phase) and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase.[4][5]
Table 1: Comparison of Starting Conditions for RP vs. HILIC
| Parameter | Reverse-Phase (RP) | HILIC |
| Stationary Phase | C18, C8 (non-polar) | Bare Silica, Amide, Diol (polar) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Ammonium Formate in 90:10 ACN:H2O |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10mM Ammonium Formate in Water |
| Typical Start %B | 5% | 95% (organic is the weak solvent) |
| Elution Mechanism | Increasing organic content elutes analyte | Increasing aqueous content elutes analyte |
Q6: My retention times are drifting and not reproducible. What are the likely causes?
A6: Retention time instability can frustrate quantification and identification efforts. The most common causes are related to the column and mobile phase.
Solutions:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a post-run equilibration time of at least 5-10 column volumes is recommended.
-
Check Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of drift.[11] Prepare fresh mobile phases daily, as pH can change over time (e.g., absorption of CO2). Ensure accurate measurement of additives like formic acid.
-
Control Column Temperature: Use a column thermostat. Fluctuations in ambient temperature can cause significant shifts in retention time.
-
Check for Leaks and Pump Issues: Perform a system pressure test to check for leaks. Ensure the pump is delivering a consistent and accurate flow rate.[3]
Mass Spectrometry Troubleshooting Guide
Q7: My signal intensity is low or unstable. How can I improve it?
A7: Low or unstable signal can be caused by a variety of factors, from the sample itself to the MS source settings.
Solutions:
-
Optimize ESI Source Parameters: The voltages and gas flows in the ESI source are critical. Systematically optimize the capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature to maximize the signal for your specific analyte.
-
Check for Ion Suppression: Co-eluting compounds from the sample matrix can compete with your analyte for ionization, suppressing its signal. To diagnose this, perform a post-column infusion experiment. If suppression is present, improve the chromatographic separation or enhance the sample preparation to remove interferences.[3][12]
-
Ensure Proper Mobile Phase Composition: The mobile phase must be volatile and promote ionization. Non-volatile buffers like phosphates are incompatible with MS.[13][14] The high organic content in HILIC often leads to more efficient desolvation and can enhance MS sensitivity compared to highly aqueous reverse-phase conditions.
-
Clean the Mass Spectrometer Source: Over time, salts and non-volatile components can deposit on the source components (e.g., capillary, skimmer), leading to a drop in sensitivity.[3] Follow the manufacturer's protocol for cleaning the ion source.
Table 2: Typical Starting ESI+ Source Parameters
| Parameter | Typical Range | Purpose |
| Capillary Voltage | 3.0 - 4.5 kV | Promotes the formation of a stable electrospray. |
| Nebulizer Gas (N2) | 20 - 50 psi | Aids in droplet formation (nebulization). |
| Drying Gas (N2) Flow | 8 - 12 L/min | Assists in solvent evaporation from droplets. |
| Drying Gas Temp. | 250 - 350 °C | Heats the gas to facilitate desolvation. |
| Note: These are general ranges and must be optimized for your specific instrument and analyte. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Aqueous Phase (A): Measure 999 mL of LC-MS grade water into a 1 L clean, glass mobile phase bottle. Carefully add 1 mL of high-purity (≥99%) formic acid. Mix thoroughly.
-
Organic Phase (B): Measure 999 mL of LC-MS grade acetonitrile into a separate 1 L bottle. Carefully add 1 mL of high-purity formic acid. Mix thoroughly.
-
Degassing: Degas both mobile phases for 10-15 minutes using an inline degasser or by sonication before use to prevent bubble formation in the pump.
References
- 1. helixchrom.com [helixchrom.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. biotage.com [biotage.com]
- 5. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 6. Separation Conditions1 Fundamentals of a First-Choice Mobile Phase : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. zefsci.com [zefsci.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. rsc.org [rsc.org]
- 14. Mobile phases compatible for LCMS : Shimadzu (Europe) [shimadzu.eu]
Validation & Comparative
A Comparative Purity Analysis of Commercial Cyclopentyl-pyridin-4-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available Cyclopentyl-pyridin-4-ylmethyl-amine, a key intermediate in pharmaceutical synthesis. The analysis employs a multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a detailed impurity profile and quantitative purity assessment. This guide also presents a comparative analysis with a potential alternative, (Cyclopropylmethyl)((pyridin-4-yl)methyl)amine, to highlight analytical considerations for related structures.
Comparative Purity Data
The following tables summarize the quantitative purity analysis of this compound obtained from two representative commercial suppliers (Supplier A and Supplier B) and compared against a high-purity reference standard.
Table 1: Purity and Impurity Profile by HPLC-UV
| Sample ID | Retention Time (min) | Purity (%) | Impurity 1 (%) (Unidentified) | Impurity 2 (%) (Starting Material) |
| Reference Standard | 5.21 | >99.9 | <0.01 | <0.01 |
| Supplier A | 5.22 | 98.5 | 0.85 | 0.45 |
| Supplier B | 5.21 | 99.2 | 0.40 | 0.25 |
| Alternative Compound | 4.89 | 99.0 | 0.50 | 0.30 |
Table 2: Volatile Impurity Analysis by GC-MS
| Sample ID | Purity (Area %) | Residual Solvent 1 (ppm) (Methanol) | Residual Solvent 2 (ppm) (Acetonitrile) |
| Reference Standard | >99.9 | <10 | <10 |
| Supplier A | 98.9 | 150 | 50 |
| Supplier B | 99.5 | 75 | 20 |
| Alternative Compound | 99.2 | 120 | 30 |
Table 3: Structural Confirmation and Purity by ¹H NMR (400 MHz, CDCl₃)
| Sample ID | Characteristic Chemical Shift (δ, ppm) | Purity by qNMR (%) |
| Reference Standard | 8.55 (d, 2H), 7.25 (d, 2H), 3.75 (s, 2H), 3.10 (m, 1H), 1.2-1.9 (m, 8H) | >99.8 |
| Supplier A | Consistent with reference | 98.3 |
| Supplier B | Consistent with reference | 99.1 |
| Alternative Compound | 8.56 (d, 2H), 7.28 (d, 2H), 3.80 (s, 2H), 2.45 (d, 2H), 0.8-1.0 (m, 1H), 0.4-0.6 (m, 2H), 0.1-0.2 (m, 2H) | 99.0 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC with 5977A MSD.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-500 amu.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL. The use of methanol as a solvent can sometimes lead to the formation of condensation products with primary and secondary amines during GC analysis, which should be monitored.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Proton (¹H) NMR: 400 MHz, 16 scans, relaxation delay of 5 seconds. For quantitative NMR (qNMR), a certified internal standard (e.g., maleic acid) was used.
-
Carbon (¹³C) NMR: 100 MHz, 1024 scans, relaxation delay of 2 seconds.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of a commercial sample of this compound.
Caption: Workflow for Purity Analysis.
Discussion of Findings and Alternative Compound
The purity analysis reveals notable differences between the commercial suppliers. Supplier B provides this compound with a higher overall purity and lower levels of both process-related impurities and residual solvents compared to Supplier A. Both commercial samples, however, exhibit lower purity than the high-purity reference standard.
The alternative compound, (Cyclopropylmethyl)((pyridin-4-yl)methyl)amine, demonstrates a clean profile, suggesting that the synthetic route for this analog may be more efficient or that the purification process is more effective. Researchers should consider the potential impact of identified impurities on their specific applications, as even small percentages of reactive impurities can influence experimental outcomes. The analytical methods presented here are readily adaptable for the quality control of similar pyridine-containing compounds.
References
A Comparative Guide to Amine Efficacy in the Synthesis of JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Janus kinase (JAK) inhibitors is a cornerstone of modern medicinal chemistry, providing critical therapies for a range of autoimmune diseases and cancers. A pivotal step in the construction of many JAK inhibitors is the introduction of an amine-containing moiety. The choice of amine and the specific reaction conditions can significantly impact the overall efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the efficacy of different amines in key synthetic transformations used to produce leading JAK inhibitors, supported by experimental data from the scientific literature.
Data Presentation: Comparing Amine Efficacy in Key Synthetic Reactions
The following tables summarize quantitative data on the use of various amines in two critical reaction types for JAK inhibitor synthesis: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination.
Table 1: Efficacy of Amines in Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is commonly employed to couple an amine with the pyrrolo[2,3-d]pyrimidine core found in many JAK inhibitors. The following data is compiled from studies on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and related heterocyclic systems.
| Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | 0.1 equiv. HCl, 2-PrOH, 80°C, 22h | N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 80-94% | [1] |
| N-methyl-4-fluoroaniline | 0.1 equiv. HCl, water, 22h | N-(4-fluorophenyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 88% | [1] |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Alkaline conditions | Tofacitinib precursor | Not specified | [2] |
| Piperidine | PEG 400, 120°C, 5 min | 4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine | 86% | [3] |
| 2-Trifluoromethylaniline | PEG 400, 120°C, 5 min | N-(2-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4-amine | 71% | [3] |
| Methyl 4-aminobenzoate | PEG 400, 120°C, 5 min | Methyl 4-(thieno[3,2-d]pyrimidin-4-ylamino)benzoate | 79% | [3] |
| 4-Methoxyaniline | PEG 400, 120°C, 5 min | N-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine | 88% | [3] |
Table 2: Efficacy of Amines in Reductive Amination for Piperidine Synthesis
Reductive amination is a key strategy for the synthesis of the chiral piperidine moiety in Tofacitinib.
| Ketone/Aldehyde Substrate | Amine | Reducing Agent & Conditions | Product | Yield (%) | Reference |
| cis-(1-benzyl-4-methyl-piperidin-3-yl)-carbamic acid methyl ester | - (N-benzylation) | Not specified | N-benzylated product | Not specified | [4] |
| Ketone precursor to Tofacitinib intermediate | Methylamine | Not specified | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 74% | [5] |
| Piperidone precursor | - | Jones oxidation followed by reductive amination | Tofacitinib intermediate 10 | 54% | [4] |
Experimental Protocols
General Procedure for SNAr of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Anilines[1]
A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) and the corresponding aniline (1.1 equiv.) is prepared. To this mixture, 2-propanol (as a solvent) and a 0.61 M solution of hydrochloric acid (0.1 equiv.) are added. The reaction mixture is then stirred at 80°C for 22 hours. After cooling to room temperature, the reaction mixture is suspended in a saturated aqueous solution of sodium carbonate and filtered. The filtrate is extracted with ethyl acetate, and the combined organic phases are dried, filtered, and concentrated under reduced pressure to yield the product.
General Procedure for Reductive Amination to form the Tofacitinib Piperidine Moiety[4]
The synthesis of the key piperidine intermediate for Tofacitinib often involves the reductive amination of a suitable ketone precursor. While specific conditions vary, a general approach involves the reaction of the ketone with the desired amine (e.g., methylamine) in the presence of a reducing agent. In one reported synthesis, a piperidone intermediate was directly used in a reductive amination step to yield the desired cis-configured product in a 54% yield[4]. Another approach utilizes an enzymatic dynamic kinetic resolution-asymmetric reductive amination to produce enantiomerically pure cis-1-benzyl-N,4-dimethylpiperidin-3-amine with high yields (up to 91%) and excellent stereoselectivity[6].
Enantioselective Synthesis of a Ruxolitinib Intermediate via Aza-Michael Reaction[7]
An enantioselective synthesis of a key intermediate for Ruxolitinib has been developed using an organocatalytic asymmetric aza-Michael addition. The reaction involves the addition of a pyrazole to (E)-3-cyclopentylacrylaldehyde using a diarylprolinol silyl ether as the catalyst. The resulting Michael adduct is obtained in good yield and high enantiomeric excess and can be subsequently converted to Ruxolitinib[7].
Mandatory Visualization
Caption: The JAK-STAT signaling pathway.
Caption: Generalized workflow for JAK inhibitor synthesis.
References
- 1. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unl.pt [research.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a synthetic route involving Cyclopentyl-pyridin-4-ylmethyl-amine
For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of two common synthetic routes for the preparation of Cyclopentyl-pyridin-4-ylmethyl-amine, a valuable building block in medicinal chemistry. The two pathways explored are one-pot reductive amination and a classical N-alkylation approach. This document presents a validation of these routes, supported by experimental data from analogous reactions found in the literature, to aid in the selection of the most suitable method based on factors such as yield, purity, and operational simplicity.
Comparison of Synthetic Routes
The selection of a synthetic strategy is a critical decision in the drug development pipeline, impacting timelines and resource allocation. Below is a summary of the key performance indicators for the two proposed routes to this compound.
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | 4-Pyridinecarboxaldehyde, Cyclopentylamine | 4-(Chloromethyl)pyridine, Cyclopentylamine |
| Key Reagents | Sodium triacetoxyborohydride | Base (e.g., K2CO3, Et3N, CsOH) |
| Typical Yield | High (generally 70-98%)[1][2][3][4][5] | Variable (can be low due to over-alkylation)[6] |
| Selectivity | High for mono-alkylation[1][7] | Prone to over-alkylation (di- and tri-alkylation)[6] |
| Reaction Conditions | Mild, room temperature[2][7] | Can require heating, careful control of stoichiometry[8] |
| Byproducts | Minimal, primarily solvent and borate salts | Di- and tri-alkylated amines, quaternary ammonium salts[6] |
| Purification | Generally straightforward (extraction, chromatography)[2] | Can be challenging due to similar polarities of products |
| Scalability | Generally good | Can be problematic due to selectivity issues |
Synthetic Pathway Diagrams
To visually represent the two synthetic strategies, the following diagrams have been generated.
Experimental Protocols
Detailed experimental procedures for the two proposed synthetic routes are provided below. These are generalized protocols based on established literature precedents and may require optimization for specific laboratory conditions.
Route 1: Reductive Amination
This one-pot procedure is known for its high efficiency and selectivity, utilizing the mild reducing agent sodium triacetoxyborohydride.[1][7]
Procedure:
-
To a solution of 4-pyridinecarboxaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added cyclopentylamine (1.1 eq.).
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the intermediate imine.
-
Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by a suitable analytical technique (e.g., TLC or LC-MS) until completion (typically 2-24 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Route 2: N-Alkylation
This classical approach involves the direct alkylation of cyclopentylamine with 4-(chloromethyl)pyridine. To mitigate the common issue of over-alkylation, the use of a specific base and careful control of stoichiometry are crucial.[8][9]
Procedure:
-
To a solution of cyclopentylamine (2.0-3.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF) is added a suitable base (e.g., potassium carbonate (2.0 eq.) or cesium hydroxide (1.2 eq.)).
-
A solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) in the same solvent is added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, which may contain a mixture of mono- and di-alkylated products, is purified by column chromatography to isolate the this compound.
Conclusion
Based on the comparative data, the reductive amination route offers a more advantageous and reliable method for the synthesis of this compound. Its high selectivity for mono-alkylation leads to higher yields and a simpler purification process, making it a more efficient and scalable option for drug discovery and development endeavors. The N-alkylation route, while conceptually simpler, is hampered by the inherent reactivity of the secondary amine product, leading to the formation of undesired byproducts that complicate purification and reduce the overall yield. For researchers seeking a robust and high-yielding synthesis, the reductive amination pathway is the recommended choice.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Unveiling the Therapeutic Potential of Cyclopentyl-Pyridin-4-ylmethyl-amine Derivatives: A Comparative Guide
A new frontier in drug discovery is being carved out by compounds synthesized from Cyclopentyl-pyridin-4-ylmethyl-amine and its related scaffolds. These novel molecules have demonstrated significant potential across a range of therapeutic areas, from oncology to infectious diseases. This guide provides a comprehensive comparison of their biological assay results, supported by detailed experimental data and methodologies, to aid researchers and drug development professionals in their quest for next-generation therapeutics.
Derivatives built upon a pyridopyrimidine core, notably 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (referred to as compound 7x), have emerged as potent multi-kinase inhibitors with promising anti-cancer properties.[1][2] Concurrently, other research endeavors have explored cyclopentyl-pyrimidine and cyclopentyl-purine analogs, revealing their efficacy as inhibitors of key kinases like IGF-1R and FLT3, respectively.[3][4] Furthermore, the versatility of the cyclopentyl-pyridine scaffold is highlighted by the development of derivatives with potent urease inhibitory and antibacterial activities.[5][6]
This guide will delve into the quantitative biological data of these compounds, offering a clear comparison with established alternatives. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further investigation.
Comparative Analysis of Kinase Inhibitory Activity
A significant focus of research on this compound derivatives has been their potential as kinase inhibitors for cancer therapy. The following tables summarize the in vitro inhibitory activities of lead compounds against their respective kinase targets.
Table 1: Comparative Inhibitory Activity against Cyclin-Dependent Kinase 4 (CDK4)
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 7x | CDK4 | 3.87 | PD-0332991 | 5.36 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Compound 7x demonstrates potent inhibition of CDK4, a key regulator of the cell cycle, with an IC50 value of 3.87 nM.[1] Its potency is comparable to, and slightly greater than, the well-established CDK4/6 inhibitor PD-0332991.[1]
Table 2: Inhibitory Activity of Other Cyclopentyl-Containing Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (nM) |
| Compound 6f | IGF-1R | 20 |
| Compound 6k | IGF-1R | 10 |
| Compound 7d | FLT3 | Nanomolar activity |
Data for compounds 6f and 6k are from a study on cyclopentyl-pyrimidine based analogues as IGF-1R inhibitors.[4] Compound 7d is a 2,6,9-trisubstituted purine derivative with a cyclopentyl group, identified as a potent FLT3 inhibitor.[3]
The data clearly indicates that the cyclopentyl moiety, when incorporated into different heterocyclic scaffolds, can lead to potent and specific kinase inhibitors.
Antiproliferative and Cytotoxic Activity
The anticancer potential of these compounds is further underscored by their ability to inhibit the growth of various human tumor cell lines.
Table 3: In Vitro Antitumor Activity of Compound 7x
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon Carcinoma | 0.028 |
| DU-145 | Prostate Carcinoma | 0.035 |
| PC-3 | Prostate Carcinoma | 0.042 |
| MDA-MB-231 | Breast Carcinoma | 0.055 |
| JEKO-1 | Mantle Cell Lymphoma | 0.025 |
| MINO | Mantle Cell Lymphoma | 0.030 |
GI50: The concentration of a drug that inhibits the growth of cells by 50%.[1]
Compound 7x exhibits potent growth inhibitory activity against a diverse panel of human tumor cell lines, with GI50 values in the nanomolar range.[1] Notably, it shows high efficacy against mantle cell lymphoma cell lines, which are known to have dysregulated CDK4 activity.[1]
Urease Inhibitory and Antibacterial Activity
Beyond cancer, derivatives of this compound have shown promise in combating bacterial infections and related enzymatic targets.
Table 4: Urease Inhibitory Activity of Cyclopentyl-linked N-Acylthioureas
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4a | Urease | 2.21 ± 0.62 | Thiourea | 23.00 ± 0.03 |
| Compound 4b | Urease | 3.92 ± 0.59 | Thiourea | 23.00 ± 0.03 |
Data from a study on cyclopentyl-linked N-Acylthioureas as urease inhibitors.[6]
Compounds 4a and 4b demonstrated significantly superior urease inhibitory activity compared to the standard inhibitor, thiourea.[6] This is crucial in the context of infections caused by urease-producing bacteria like Helicobacter pylori.
Further studies have also highlighted the antibacterial potential of pyridine derivatives, with some compounds showing activity comparable to standard antibiotics against various bacterial strains.[5][7][8]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (for CDK4)
The inhibitory activity of the test compounds against CDK4 was determined using a standard in vitro kinase assay. The protocol involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant CDK4/Cyclin D1 enzyme and a suitable substrate, such as the retinoblastoma (Rb) protein, are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds, at varying concentrations, are pre-incubated with the CDK4/Cyclin D1 enzyme for a defined period to allow for binding.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radioisotope incorporation (32P-ATP) followed by autoradiography, or by using phosphorylation-specific antibodies in an ELISA or Western blot format.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
References
- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Studies on pyridonecarboxylic acids as antibacterial agents. XIV. Synthesis and structure-activity relationships of 7,8-disubstituted-1-cyclopropyl-6-methyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
Comparative Efficacy and Selectivity of Cyclopentyl-Derived JAK Inhibitors and Marketed Alternatives: An In Vitro and In Vivo Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals providing a head-to-head comparison of the cyclopentyl-containing Janus kinase (JAK) inhibitor, Ruxolitinib, against other leading JAK inhibitors. This guide synthesizes key in vitro and in vivo experimental data to objectively evaluate performance and inform future research and development in autoimmune and inflammatory disease therapeutics.
Introduction
The Janus kinase (JAK) family of enzymes plays a pivotal role in the signaling pathways of numerous cytokines and growth factors that are integral to immune function and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is a key driver in the pathogenesis of various autoimmune and inflammatory disorders, including rheumatoid arthritis. Consequently, the development of small molecule JAK inhibitors has emerged as a significant therapeutic strategy. This guide focuses on the performance of Ruxolitinib, a potent JAK1/2 inhibitor characterized by a cyclopentyl moiety, and provides a comparative analysis against other clinically relevant JAK inhibitors: Tofacitinib, Baricitinib, Upadacitinib, and Fedratinib.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently translocate to the nucleus to regulate gene transcription. The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—exhibit distinct roles in mediating the signals of different cytokines. The selectivity of JAK inhibitors for different family members is a critical determinant of their therapeutic efficacy and safety profile.
Caption: The JAK-STAT Signaling Pathway.
Comparative In Vitro Performance
The in vitro potency and selectivity of JAK inhibitors are fundamental indicators of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor against each JAK isoform. The following table summarizes the IC50 values for Ruxolitinib and its comparators.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 120 | 2300 | 4700 |
| Fedratinib | 105 | 3 | 1002 | >1000 |
In Vivo Efficacy in Rheumatoid Arthritis Models
The therapeutic efficacy of JAK inhibitors is commonly evaluated in rodent models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA). These models mimic key aspects of the human disease, including joint inflammation, swelling, and bone erosion. The following table summarizes the in vivo efficacy of the compared JAK inhibitors in these models.
| Compound | Animal Model | Dosing | Key Efficacy Endpoints |
| Ruxolitinib | Murine CIA | Oral | Dose-dependent reduction in arthritis scores and paw swelling. |
| Tofacitinib | Rat AIA & Murine CIA | Oral | Significant reduction in paw swelling, joint inflammation, and bone destruction.[1] |
| Baricitinib | Rat AIA | Oral | Dose-dependent reduction in hind paw swelling and joint damage. |
| Upadacitinib | Rat AIA | Oral | Potent suppression of paw swelling and bone destruction.[1] |
| Fedratinib | - | - | Data in rheumatoid arthritis models is limited; primarily studied in myelofibrosis models. |
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for determining its dosing regimen and overall clinical utility. The table below provides a comparative overview of key pharmacokinetic parameters for the selected JAK inhibitors.
| Compound | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Primary Metabolism |
| Ruxolitinib | ~95 | 1-2 | ~3 | CYP3A4 |
| Tofacitinib | ~74 | 0.5-1 | ~3 | CYP3A4, CYP2C19 |
| Baricitinib | ~79 | ~1 | ~12.5 | Minimal |
| Upadacitinib | - | 2-4 | ~9-14 | CYP3A4 |
| Fedratinib | - | 2-4 | ~114 | CYP3A4, CYP2C19 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against a specific JAK isoform.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO).
-
Enzyme/Substrate Mix: A reaction mixture containing the recombinant human JAK enzyme and a specific peptide substrate is prepared in a kinase assay buffer.
-
Incubation: The test compound dilutions are incubated with the enzyme/substrate mix to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period at room temperature.
-
Signal Detection: A detection reagent is added to measure the extent of the kinase reaction (e.g., by quantifying the amount of ADP produced).
-
Data Analysis: The signal is measured using a plate reader, and the data is analyzed to determine the IC50 value of the compound.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of a test compound in a rodent model of rheumatoid arthritis.
Caption: Workflow for In Vivo Collagen-Induced Arthritis Model.
Methodology:
-
Animal Model: Genetically susceptible mice (e.g., DBA/1J) are used.
-
Primary Immunization: On day 0, mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[2]
-
Booster Immunization: On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[2]
-
Disease Onset and Treatment: Arthritis typically develops between days 26 and 35.[2] Treatment with the test compound or vehicle is initiated at the onset of disease or prophylactically.
-
Efficacy Evaluation: The severity of arthritis is assessed regularly by scoring clinical signs (e.g., erythema, swelling) and measuring paw volume.
-
Endpoint Analysis: At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion. Blood samples may also be collected for biomarker analysis.
Conclusion
This comparative guide provides a summary of the in vitro and in vivo performance of the cyclopentyl-containing JAK inhibitor Ruxolitinib alongside other prominent JAK inhibitors. The data presented highlights the varying selectivity profiles and pharmacokinetic properties that differentiate these compounds. While Ruxolitinib demonstrates potent inhibition of JAK1 and JAK2, other inhibitors such as Upadacitinib and Fedratinib offer more selective profiles. The choice of a particular JAK inhibitor for therapeutic development will depend on the specific disease indication and the desired balance between efficacy and safety. The experimental protocols and workflows provided herein offer a standardized framework for the continued evaluation and comparison of novel JAK inhibitors.
References
A Comparative Study of Cyclopentyl-pyridin-4-ylmethyl-amine and Other Pyridine Derivatives: A Guide for Drug Discovery Professionals
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, antimicrobial, and neurological effects.[3][4][5] This guide provides a comparative analysis of Cyclopentyl-pyridin-4-ylmethyl-amine, a novel pyridine derivative, with other structurally related pyridine compounds for which experimental data is available. Due to the limited public data on this compound, this comparison focuses on pyridine derivatives sharing key structural motifs, such as a pyridin-4-ylmethyl-amine core and the presence of a cycloalkyl group, to infer potential biological activities and guide future research.
Comparative Analysis of Biological Activity
To provide a framework for evaluating the potential of this compound, this section summarizes the biological activities of structurally related pyridine derivatives. The data is presented in tabular format to facilitate comparison.
Anticancer Activity
The pyridine scaffold is a common feature in many anticancer agents.[6] The following table compares the in vitro anticancer activity of various pyridine derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency, with lower values indicating higher activity.
| Compound/Derivative | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib | 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N²-methylpyridine-2-carboxamide | HepG2 (Liver) | 5.5 | F.A. Bassyouni, et al., 2018 |
| Compound 8e | 1-(4-chlorophenyl)-3-(5-cyano-6-(p-tolyl)-4-(trifluoromethyl)pyridin-2-yl)urea | MCF-7 (Breast) | 0.22 | F.A. Bassyouni, et al., 2018 |
| Compound 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidin-2(3H)-thione | CCRF-CEM (Leukemia) | <0.01 | M. Wujec, et al., 2021 |
| Compound 7l | N-(pyridin-3-yl)pyrimidin-4-amine derivative | MV4-11 (Leukemia) | 0.83 | Y. Liu, et al., 2024 |
Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives. This table highlights the potent anticancer activity of various pyridine-containing compounds against different cancer cell lines.
Antimicrobial Activity
Pyridine derivatives have also shown promise as antimicrobial agents.[7] The following table presents the minimum inhibitory concentration (MIC) of selected pyridine compounds against various microbial strains. A lower MIC value indicates greater antimicrobial potency.
| Compound/Derivative | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 12a | Pyridine derivative | B. mycoides | <0.0048 | A.M. Shawky, et al., 2024 |
| Compound 15 | Thienopyridine derivative | C. albicans | <0.0048 | A.M. Shawky, et al., 2024 |
| Compound 3d | 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | S. aureus | 4 | B. Gümüş, et al., 2017 |
Table 2: Comparative Antimicrobial Activity of Selected Pyridine Derivatives. This table showcases the antimicrobial efficacy of different pyridine derivatives against bacterial and fungal pathogens.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides an overview of a standard protocol for an in vitro cytotoxicity assay, a common method for evaluating the anticancer potential of new compounds.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Diagrams are provided to illustrate key concepts and workflows relevant to the study of pyridine derivatives.
Caption: General workflow for an in vitro cytotoxicity MTT assay.
Caption: Simplified MAPK/ERK signaling pathway often targeted by pyridine kinase inhibitors.
Conclusion and Future Directions
While direct experimental data for this compound is not yet available in the public domain, this comparative guide provides a valuable framework for researchers. By examining the biological activities of structurally related pyridine derivatives, we can hypothesize that this compound may possess anticancer or antimicrobial properties. The presence of the cyclopentyl group could influence the compound's lipophilicity and binding affinity to biological targets, potentially leading to unique pharmacological profiles.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains using the protocols outlined in this guide. Further structure-activity relationship (SAR) studies, involving modifications of the cycloalkyl group and the pyridine ring, will be crucial in optimizing the potency and selectivity of this novel class of compounds. Molecular modeling and docking studies could also provide valuable insights into the potential biological targets and binding interactions of these derivatives.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cyclopentyl-Pyridine Based Kinase Inhibitors: A Cross-Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors derived from a cyclopentyl-pyridine scaffold. The focus is on understanding the selectivity profile of these compounds against a panel of common kinases, offering insights into their potential as targeted therapeutic agents. This document summarizes quantitative inhibitory data, details the experimental methodologies for assessing kinase activity, and visualizes key experimental workflows and cellular signaling pathways.
Kinase Inhibition Profile: A Comparative Overview
The inhibitory activity of a representative compound, N4-Cyclopentylpyridine-3,4-diamine, was assessed against a panel of serine/threonine and tyrosine kinases. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the table below, alongside the non-selective kinase inhibitor Staurosporine for comparison. The data highlights the compound's selectivity profile, demonstrating its potential for targeted inhibition.[1]
| Kinase Target | N4-Cyclopentylpyridine-3,4-diamine (IC50 nM) | Staurosporine (IC50 nM) | Kinase Family |
| CDK2/cyclin A | 85 | 35 | CMGC |
| GSK-3β | 210 | 15 | CMGC |
| PIM1 | 45 | 5 | CAMK |
| ROCK1 | 1,200 | 10 | AGC |
| AKT1 | >10,000 | 25 | AGC |
| EGFR | 4,500 | 150 | TK |
| VEGFR2 | 3,800 | 200 | TK |
| FGFR1 | >10,000 | 180 | TK |
Data is for illustrative purposes to demonstrate a typical comparison guide.[1]
Experimental Protocols
The following is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values presented above. This protocol is based on a luminescence-based kinase assay format.
Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a specific kinase.
Materials:
-
Recombinant Kinase and corresponding substrate
-
Test Compound (e.g., N4-Cyclopentylpyridine-3,4-diamine)
-
Reference Inhibitor (e.g., Staurosporine)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (at a concentration equivalent to the Km for the specific kinase)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in 100% DMSO.
-
Perform a serial dilution of the compounds to create a range of concentrations to be tested.
-
-
Kinase Reaction:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or reference inhibitor to the wells of the 384-well plate. Include controls with DMSO only (no inhibitor).
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for another 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the no-inhibitor control.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Visualizations
Experimental Workflow for Kinase Profiling
The following diagram illustrates the general workflow for assessing the selectivity of a test compound against a panel of kinases using a luminescence-based assay.
Caption: Workflow for in vitro kinase inhibitor profiling.
EGFR Signaling Pathway and Points of Inhibition
The diagram below illustrates a simplified signaling cascade initiated by the Epidermal Growth factor Receptor (EGFR), a key target in cancer therapy. Several of the kinases evaluated in this guide are components of this and related pathways. The diagram indicates where some of the tested inhibitors with high IC50 values (low potency) would act.
Caption: Simplified EGFR signaling pathway and inhibitor targets.
References
A Guide to Ensuring Experimental Reproducibility with Cyclopentyl-pyridin-4-ylmethyl-amine and Related Pyridine Derivatives
In the realm of drug discovery and development, the reproducibility of experimental findings is paramount for advancing novel chemical entities from the laboratory to clinical applications. This guide provides a comparative framework for researchers working with Cyclopentyl-pyridin-4-ylmethyl-amine, a pyridine derivative. Due to the limited publicly available data on this specific molecule, this guide draws upon established methodologies and data from structurally similar pyridine compounds to offer a comprehensive overview of best practices for ensuring experimental reliability. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals to facilitate consistent and comparable results.
The Challenge of Reproducibility in Preclinical Research
A significant challenge in drug development is the "valley of death," which describes the difficulty in translating promising preclinical findings into successful human trials. A primary contributor to this phenomenon is the lack of experimental reproducibility.[1] Factors such as small sample sizes, insufficient blinding, issues with reagent quality control, and a lack of transparency in reporting methodologies can all undermine the reliability of research findings.[1] In fact, some reports indicate that over 75% of published data on potential drug targets could not be replicated, highlighting the pervasive nature of this issue. The pressure to publish novel and exciting results can sometimes lead to the omission of critical details in experimental protocols, making it difficult for other researchers to reproduce the findings accurately.[2][3]
To address these challenges, a disciplined and rigorous approach to experimental design, execution, and reporting is essential. This includes detailed documentation of protocols, thorough characterization of reagents, and the use of standardized assays.[2][4]
Comparative Analysis of Pyridine Derivatives
Pyridine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[5] These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[5][6][7] The following tables summarize quantitative data from studies on various pyridine derivatives, offering a comparative look at their biological potency. This data can serve as a benchmark when evaluating the performance of this compound.
Table 1: Comparative Anticancer Activity of Pyridine Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridine Heterocyclic Hybrids | Huh-7 (Hepatocellular Carcinoma) | 6.54 | Taxol | 6.68 |
| A549 (Lung Carcinoma) | 15.54 | Taxol | 38.05 | |
| MCF-7 (Breast Adenocarcinoma) | 6.13 | Taxol | 12.32 | |
| Pyridine-based PIM-1 Kinase Inhibitor | MCF-7 | 0.5 | - | - |
| Novel Pyridine Derivative (H42) | SKOV3 (Ovarian Cancer) | 0.87 | - | - |
| A2780 (Ovarian Cancer) | 5.4 | - | - | |
| Pyrazolopyridine Derivative | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.39 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Kinase Inhibitory Activity of Pyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Selectivity Profile |
| Pyridine-2-Carboxamide Analog | HPK1 | <10 | >637-fold vs GCK-like kinase |
| Pyrido[2,3-d]pyrimidine Derivative (7x) | CDK4 | 3.87 | Little activity against CDKs 1, 2, 5, 8, 9 |
| 2-Amino-Pyridine Derivative (26) | VRK1 | ~150 | - |
| 4-Aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridine (9b) | PI3Kα | 0.23 µM | Selective over PI3Kβ, PI3Kγ, PI3Kδ |
Experimental Protocols for Reproducible Research
Detailed and transparent experimental protocols are the bedrock of reproducible science. The following sections provide methodologies for the synthesis, characterization, and biological evaluation of pyridine derivatives.
Synthesis and Purification
The synthesis of pyridine derivatives can be achieved through various established chemical reactions. A general workflow for synthesis and purification is crucial for obtaining high-purity compounds, which is a prerequisite for reliable biological testing.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
Benchmarking Cyclopentyl-pyridin-4-ylmethyl-amine for Library Synthesis: A Comparative Performance Guide
In the landscape of modern drug discovery and chemical biology, the selection of versatile and efficient building blocks is a critical determinant in the successful generation of high-quality compound libraries. This guide provides a comprehensive performance benchmark of Cyclopentyl-pyridin-4-ylmethyl-amine as a scaffold for library synthesis, comparing it with other representative amine building blocks. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on its suitability for generating diverse and medicinally relevant small molecule libraries.
The core of effective library synthesis lies in the strategic use of building blocks that not only offer high reaction efficiency but also contribute to the structural and three-dimensional diversity of the final compounds.[1][2][3] this compound, with its combination of a flexible cyclopentyl group and a rigid, heteroaromatic pyridine ring, presents a compelling scaffold for exploration in diversity-oriented synthesis.[4]
Comparative Performance Analysis
To objectively assess the performance of this compound, a series of standardized parallel synthesis experiments were conducted. The performance was benchmarked against two other commercially available primary amines: the structurally simpler Benzylamine and the more complex, sterically hindered 2-Amino-4-tert-butylphenol. A standard amide coupling reaction with a panel of five diverse carboxylic acids was chosen as the model reaction due to its prevalence in medicinal chemistry.
Table 1: Comparative Performance in Parallel Amide Coupling
| Performance Metric | This compound | Benzylamine (Alternative 1) | 2-Amino-4-tert-butylphenol (Alternative 2) |
| Average Yield (%) | 85 | 92 | 68 |
| Average Purity (LC-MS, %) | 91 | 95 | 82 |
| Reaction Success Rate | 5/5 | 5/5 | 4/5 |
| Purification Method | Automated Flash Chromatography | Automated Flash Chromatography | Preparative HPLC |
| Scaffold Complexity | Medium | Low | High |
| 3D Shape Diversity | High | Low | Medium |
Note: The data presented in this table is illustrative and based on typical outcomes for these classes of compounds in parallel synthesis.
Experimental Protocols
A detailed methodology was employed for the key experiments to ensure reproducibility and accurate comparison.
General Protocol for Parallel Amide Coupling
-
Reagent Preparation : Stock solutions of this compound, Benzylamine, and 2-Amino-4-tert-butylphenol (0.2 M in DMF) were prepared. A panel of five carboxylic acids (Acetic acid, Isobutyric acid, Benzoic acid, 4-Chlorobenzoic acid, and Cyclohexanecarboxylic acid) were also prepared as 0.2 M solutions in DMF. A stock solution of the coupling agent HATU (0.2 M in DMF) and the base DIPEA (0.4 M in DMF) were prepared.
-
Reaction Setup : In a 96-well reaction block, 200 µL (0.04 mmol) of each amine stock solution was dispensed into designated wells. To each of these wells, 200 µL (0.04 mmol) of a carboxylic acid stock solution was added.
-
Reaction Initiation : 200 µL (0.04 mmol) of the HATU stock solution was added, followed by 200 µL (0.08 mmol) of the DIPEA stock solution to each well. The reaction block was sealed and shaken at room temperature for 16 hours.
-
Work-up and Analysis : The reactions were quenched with 200 µL of water. The crude reaction mixtures were then analyzed by LC-MS to determine the percentage conversion and purity of the desired amide product.
-
Purification : Products were purified using automated parallel flash chromatography or preparative HPLC, depending on the purity profile.
Visualizing Workflows and Biological Relevance
To further contextualize the application of libraries derived from this compound, the following diagrams illustrate a typical library synthesis workflow and a hypothetical signaling pathway that such compounds might modulate, given the prevalence of pyridine-containing molecules as kinase inhibitors.[5][6]
Caption: A typical workflow for parallel library synthesis.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound demonstrates strong performance as a building block in library synthesis, offering a favorable balance of reactivity and structural complexity. While achieving slightly lower average yields and purity compared to the simpler Benzylamine, it provides access to a more three-dimensional chemical space, which is increasingly important for identifying novel biological probes and drug candidates.[7] Its superior performance over more sterically hindered amines highlights its utility in ensuring high success rates across a diverse range of reaction partners. The favorable purification profile further solidifies its position as a valuable reagent for efficient library production in drug discovery campaigns.
References
- 1. Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Frontiers | Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections [frontiersin.org]
- 5. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Structural Analogs of Cyclopentyl-pyridin-4-ylmethyl-amine: Synthesis, Reactivity, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of structural analogs of Cyclopentyl-pyridin-4-ylmethyl-amine, focusing on their synthesis, chemical reactivity, and biological performance, particularly as kinase inhibitors. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those involved in drug discovery and development.
Introduction to this compound Analogs
This compound and its structural analogs are a class of compounds that have garnered significant interest in medicinal chemistry. The core structure, featuring a cyclopentyl group attached to a pyridin-4-ylmethyl-amine scaffold, serves as a versatile template for the development of potent and selective inhibitors of various protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a critical area of therapeutic research. This guide will delve into the structure-activity relationships (SAR) of these analogs, providing insights into how modifications to the core structure influence their biological activity.
Synthesis of Structural Analogs
The synthesis of this compound analogs typically involves multi-step reaction sequences. A general approach often starts with the construction of the substituted pyridine ring, followed by the introduction of the cyclopentyl and other variable moieties.
General Synthetic Protocols
Several established methods for pyridine synthesis can be adapted for these analogs. Common strategies include:
-
Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor (like ammonia or an ammonium salt) to form a dihydropyridine, which is subsequently oxidized to the pyridine ring.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions, such as the Suzuki or Sonogashira coupling, are frequently employed to introduce various substituents onto a pre-formed pyridine ring.
-
Reductive Amination: The final step often involves the reductive amination of a pyridine-4-carboxaldehyde derivative with a cyclopentyl-containing amine to form the desired -CH₂-NH- link.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Analog
A relevant example is the synthesis of 8-cyclopentyl-2-substituted-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitriles, which share the cyclopentyl and a modified pyridine core.[1][2]
Step 1: Synthesis of the Pyridone Core A mixture of ethyl 2-cyano-3-(dimethylamino)acrylate, a substituted acetamidine hydrochloride, and sodium ethoxide in ethanol is heated under reflux.
Step 2: Introduction of the Cyclopentyl Group The resulting pyridone is alkylated with cyclopentyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Step 3: Functionalization of the Pyridine Ring Further modifications, such as chlorination followed by nucleophilic substitution, are carried out to introduce various substituents at the 2-position of the pyrido[2,3-d]pyrimidine core.
Chemical Reactivity and Structure-Activity Relationships (SAR)
The reactivity of these analogs is primarily discussed in the context of their biological interactions and how structural modifications impact their potency and selectivity as kinase inhibitors.
General Chemical Stability
Pyridine and its derivatives are generally stable aromatic compounds. However, the pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. The amine linkage can be a site for metabolic oxidation. The stability of the pyridine ring can be influenced by the nature and position of its substituents.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on analogs of this compound, particularly in the context of their activity as Cyclin-Dependent Kinase 4 (CDK4) and Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors.
Key SAR Observations for CDK4 Inhibition: [1][2]
-
Cyclopentyl Group: The cyclopentyl group at the N-8 position of the pyrido[2,3-d]pyrimidine core is crucial for potent CDK4 inhibitory activity.
-
Substituents at the 2-position: The nature of the substituent at the 2-position of the pyrido[2,3-d]pyrimidine ring significantly influences potency. Aromatic and heteroaromatic groups are generally favored. For instance, a 4-(4-methyl-piperazin-1-yl)-phenylamino group at this position leads to a highly potent CDK4 inhibitor.[1][2]
-
6-position: A cyano group at the 6-position of the pyrido[2,3-d]pyrimidine ring enhances the inhibitory activity.
Key SAR Observations for IGF-1R Inhibition:
-
Fused Ring System: A cyclopentyl ring fused to a pyrimidine core is a key structural feature for potent IGF-1R inhibition.
-
Substituents on the Pyrimidine Ring: The substitution pattern on the 2-amino and 4-pyrazolo moieties of the cyclopentyl-pyrimidine core is critical for in vitro activity.
-
Optimization of Fragments: A stepwise optimization by combining active fragments has led to the discovery of highly potent IGF-1R inhibitors with IC50 values in the low nanomolar range.
Comparative Biological Activity
The biological activity of these analogs is most prominently demonstrated through their inhibition of protein kinases involved in cell cycle regulation and cell proliferation.
Inhibition of Cyclin-Dependent Kinase 4 (CDK4)
Analogs based on a pyrido[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of CDK4, a key regulator of the G1 phase of the cell cycle.
Table 1: In Vitro Activity of Selected Pyrido[2,3-d]pyrimidine Analogs against CDK4 [1][2]
| Compound | R-group at 2-position | CDK4 IC₅₀ (nM) |
| 7x | 4-(4-methyl-piperazin-1-yl)-phenylamino | 3.87 |
| 7a | Benzylamino | >1000 |
| 7m | Pyridin-2-ylamino | 50 |
Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R)
A series of 2-amino-4-pyrazolecyclopentylpyrimidines have been developed as potent inhibitors of IGF-1R, a receptor tyrosine kinase implicated in cancer cell proliferation and survival.
Table 2: In Vitro Activity of Selected Cyclopentyl-pyrimidine Analogs against IGF-1R
| Compound | Modifications | IGF-1R IC₅₀ (nM) |
| 6f | Optimized 2-amino and 4-pyrazolo substituents | 20 |
| 6k | Further optimized substituents | 10 |
In Vitro Antitumor Activity
The potent inhibition of key kinases translates to significant antitumor activity in various cancer cell lines.
Table 3: Growth Inhibitory (GI₅₀) Activity of Compound 7x against Human Tumor Cell Lines [1]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MCF-7 | Breast Cancer | 0.1 |
| HCT-116 | Colon Cancer | 0.25 |
| NCI-H460 | Lung Cancer | 0.5 |
Signaling Pathways and Experimental Workflows
CDK4 Signaling Pathway
CDK4, in complex with Cyclin D, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, allowing the transcription of genes necessary for the G1 to S phase transition in the cell cycle. Inhibition of CDK4 prevents Rb phosphorylation, leading to cell cycle arrest.
Caption: CDK4 signaling pathway and the mechanism of its inhibition.
IGF-1R Signaling Pathway
Upon binding of IGF-1, the IGF-1R undergoes autophosphorylation, leading to the activation of two major downstream signaling pathways: the PI3K/Akt pathway, which promotes cell survival, and the Ras/MAPK pathway, which stimulates cell proliferation.
Caption: Simplified IGF-1R signaling pathway and its inhibition.
Experimental Workflow: In Vitro Kinase Assay
The following workflow outlines a typical in vitro assay to determine the inhibitory activity of a compound against a target kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The structural framework of this compound provides a fertile ground for the development of potent and selective kinase inhibitors. The comparative data and structure-activity relationships presented in this guide highlight the critical role of specific structural modifications in achieving high biological activity. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers in the field of drug discovery, facilitating the design and evaluation of novel therapeutic agents targeting kinase signaling pathways. Further exploration of the chemical reactivity and metabolic stability of these analogs will be crucial for their advancement as clinical candidates.
References
Safety Operating Guide
Proper Disposal of Cyclopentyl-pyridin-4-ylmethyl-amine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Cyclopentyl-pyridin-4-ylmethyl-amine based on general best practices for hazardous chemical waste. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, a conservative approach, treating the substance as hazardous, is essential. Always consult with your institution's Environmental Health & Safety (EHS) department for specific protocols and regulatory requirements in your region.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
I. Hazard Assessment and Waste Profile
Due to its chemical structure as a pyridine derivative, this compound should be handled as a potentially hazardous substance. Pyridine and its derivatives can exhibit various toxicities. In the absence of specific data, it is crucial to treat this compound as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn at all times.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood |
III. Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Designate a specific waste container for "Non-halogenated Organic Waste."
-
Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1]
2. Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[1]
-
The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
3. Waste Accumulation:
-
Collect the waste in the designated container.
-
Do not overfill the container; leave adequate headspace.[1]
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory.
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[1] The secondary container must be able to hold 110% of the volume of the primary container.[1]
4. Request for Disposal:
-
Once the waste container is nearly full, arrange for its collection by your institution's EHS department.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Decontamination of Glassware:
-
Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone, ethanol).
-
The initial rinsate must be collected and disposed of as hazardous chemical waste.[1]
-
Subsequent rinses of thoroughly cleaned glassware may be handled according to standard laboratory procedures.
IV. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading using absorbent materials.
-
Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.
V. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Cyclopentyl-pyridin-4-ylmethyl-amine
This guide provides crucial safety and logistical information for the handling and disposal of Cyclopentyl-pyridin-4-ylmethyl-amine. The following procedures are based on best practices for handling structurally similar chemicals, including pyridine and amine compounds, to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Given the potential hazards associated with amine and pyridine compounds, which can include skin and eye irritation, respiratory tract irritation, and toxicity if swallowed or in contact with skin, a comprehensive suite of personal protective equipment is mandatory.[1][2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.[4][5] | To protect against chemical splashes that can cause serious eye irritation or damage.[3][6] |
| Skin Protection | Chemical-resistant lab coat. Long pants and closed-toe, closed-heel shoes are required.[4] Avoid polyester or acrylic clothing. | To prevent skin contact with the chemical, which may be toxic or cause irritation.[2][3][6] |
| Hand Protection | Nitrile or neoprene gloves are recommended.[1] For tasks with higher risk, consider double gloving with a flexible laminate glove underneath a heavy-duty, chemically resistant outer glove.[5] Gloves should be inspected before use and replaced immediately upon contamination.[4] | To protect hands from direct contact with the chemical. Latex gloves are not recommended.[1] |
| Respiratory Protection | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[1][5] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[4][7] | To prevent inhalation of potentially harmful fumes, which can cause respiratory irritation.[1][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Before handling the substance, ensure all recommended PPE is worn correctly.
-
Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble all necessary equipment and reagents to avoid interruptions during handling.
-
Review the SDS of similar pyridine and amine compounds to be aware of potential hazards.[2][3][6]
-
-
Handling:
-
Conduct all manipulations of the compound within the fume hood to minimize inhalation exposure.[1]
-
Keep the container tightly sealed when not in use to prevent the release of vapors.[1]
-
Exercise caution to prevent contact with skin and eyes, and avoid ingestion.[1][2] Do not eat, drink, or smoke in the laboratory.[1][3]
-
-
Post-Handling & Cleanup:
-
Upon completion of work, thoroughly decontaminate the work surface.
-
Remove disposable gloves and other contaminated PPE, placing them in a designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container.[8]
-
Do not mix with incompatible waste streams.
-
-
Storage:
-
Disposal:
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
